4-(7-Methyloctyl)phenol
Description
The exact mass of the compound 4-Nonylphenol, branched is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362474. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(7-Methyloctyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(7-Methyloctyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(7-methyloctyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-3-4-6-8-14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFITYFUKSFPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274053 | |
| Record name | 4-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-97-5, 24518-48-7, 84852-15-3 | |
| Record name | p-Isononylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC362474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(7-Methyloctyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isononylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NONYLPHENOL, BRANCHED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW3Q994VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 4-Isononylphenol (CAS 26543-97-5)
Properties, Hazards, and Analytical Protocols[1]
Core Directive & Executive Summary
Identity: 4-Isononylphenol (p-isononylphenol) CAS Registry Number: 26543-97-5 Chemical Class: Alkylphenol (Branched) Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol
Executive Summary: 4-Isononylphenol is a lipophilic industrial intermediate primarily utilized in the synthesis of nonylphenol ethoxylates (surfactants) and tris(4-nonylphenyl) phosphite (TNPP, an antioxidant). While chemically valuable for its surfactant properties and oxidative stability, it is a potent Endocrine Disrupting Chemical (EDC) . It acts as a xenoestrogen, mimicking 17β-estradiol, which necessitates rigorous safety protocols and precise analytical monitoring (GC-MS/MS) in environmental and biological matrices.
This guide provides a technical deep-dive into its physicochemical profile, molecular mechanism of toxicity, and validated experimental protocols for detection and handling.
Physicochemical Profile
The hydrophobic nature of 4-isononylphenol drives its bioaccumulation potential and environmental persistence.[1] It exists as a viscous liquid at room temperature, characterized by low water solubility and high lipophilicity.
Table 1: Key Physicochemical Properties
| Property | Value / Range | Context |
| Physical State | Viscous Liquid | Pale yellow; slight phenolic odor.[2][3] |
| Boiling Point | 293 – 297 °C | High boiling point indicates low volatility under standard conditions. |
| Melting Point | ~ -10 °C | Often sets to a glass-like state below this temperature.[3] |
| Density | 0.949 – 0.950 g/cm³ | Less dense than water; floats on aqueous surfaces. |
| Water Solubility | ~6.35 mg/L (at 25°C) | Practically insoluble; partitions rapidly into sediment/lipids. |
| Log Kow (LogP) | 4.48 – 5.71 | Critical: Indicates high potential for bioaccumulation in adipose tissue. |
| Flash Point | ~141 °C (285 °F) | Combustible but difficult to ignite.[3] |
| pKa | ~10.25 | Weakly acidic (phenolic hydroxyl group). |
Mechanism of Action: Endocrine Disruption[4][5][6]
The primary hazard of CAS 26543-97-5 lies in its ability to hijack the endocrine system.[1] Unlike acute toxins that cause immediate cell death, 4-isononylphenol functions as a nuclear receptor agonist .
Molecular Pathway
-
Ligand Mimicry: The branched alkyl chain and phenolic ring structure allow 4-isononylphenol to fit into the ligand-binding domain of Estrogen Receptors (ERα and ERβ), albeit with lower affinity than endogenous estradiol.
-
Receptor Dimerization: Binding induces a conformational change, causing the receptor to dimerize.
-
Nuclear Translocation: The receptor-ligand complex moves into the nucleus.
-
Genomic Alteration: The complex binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes (e.g., Vitellogenin in male fish).
Diagram 1: Xenoestrogen Signaling Pathway
Caption: Mechanism of 4-isononylphenol (NP) induced endocrine disruption via competitive binding to estrogen receptors, leading to aberrant gene expression.
Toxicology & Safety Analysis
Aquatic Toxicity (Acute & Chronic)
The compound is classified as very toxic to aquatic life with long-lasting effects.
-
Fish (Fathead Minnow): 96h LC50 ≈ 0.128 mg/L.[4]
-
Invertebrates (Daphnia magna): 48h EC50 ≈ 0.085 mg/L.[4]
-
Algae: 72h EC50 ≈ 0.323 mg/L.[4]
-
Chronic Effect: Induction of intersex characteristics (ova-testis) in male fish at concentrations as low as 10 µg/L.
Human Health Hazards[2][8]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Category 2).
-
Target Organs: Liver, kidneys, and endocrine system.
Handling Protocols
-
PPE: Neoprene or Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.
-
Ventilation: Use only in a chemical fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates).
Experimental Protocol: Analytical Detection
Due to its polarity and low volatility, direct GC analysis can result in peak tailing.[5] Derivatization is the gold standard for quantification in complex matrices.
Protocol: GC-MS Determination via Silylation
Objective: Quantify trace 4-isononylphenol in water or biological samples.
Reagents:
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.[5]
-
Internal Standard: 4-n-Nonylphenol-d4 or 13C-labeled Nonylphenol.
Workflow Steps:
-
Extraction:
-
Acidify sample (pH 2) to protonate the phenol.
-
Perform Liquid-Liquid Extraction (LLE) with DCM (3 x 50 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
Concentrate to dryness under N₂ stream.
-
-
Derivatization:
-
Reconstitute residue in 100 µL anhydrous pyridine.
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate: 60°C for 30 minutes (Critical for complete conversion).
-
Cool to room temperature.[5]
-
-
GC-MS Analysis:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 280°C, Splitless mode.[6]
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection: SIM mode (Monitor ions m/z 292 for TMS-derivative).
-
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS quantification of 4-isononylphenol.
References
-
European Chemicals Bureau. (2002). European Union Risk Assessment Report: 4-Nonylphenol (branched) and Nonylphenol.[4] Institute for Health and Consumer Protection. Link
-
US EPA. (2005). Aquatic Life Ambient Water Quality Criteria - Nonylphenol. EPA-822-R-05-005. Link
-
Soares, A., et al. (2008). "Nonylphenol in the environment: A critical review on occurrence, fate, toxicity and treatment in wastewaters." Environment International, 34(7), 1033-1049. Link
-
PubChem. (n.d.). Compound Summary for CAS 26543-97-5 (Phenol, 4-isononyl-). National Library of Medicine. Link
-
Shimadzu Application News. (2016). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. No. M268. Link
Sources
- 1. What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products [elchemy.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shimadzu.com [shimadzu.com]
Endocrine disrupting mechanisms of 4-(7-Methyloctyl)phenol
An In-Depth Technical Guide to the Endocrine Disrupting Mechanisms of 4-(7-Methyloctyl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
Endocrine Disrupting Chemicals (EDCs) represent a significant challenge in environmental toxicology and drug development, capable of interfering with hormonal systems and causing adverse health effects.[1][2] Among these, alkylphenols are a class of compounds used in the production of surfactants, plastics, and other industrial products that have garnered considerable attention for their estrogen-mimicking properties.[2] This technical guide provides an in-depth examination of the endocrine-disrupting mechanisms of a specific alkylphenol, 4-(7-Methyloctyl)phenol. While direct research on this specific isomer is less common than for its counterparts like 4-tert-octylphenol and 4-nonylphenol, its structural characteristics—a phenol group and an eight-carbon alkyl chain—allow for a robust, mechanism-based assessment of its likely endocrine activities. This guide will detail the molecular interactions, particularly with estrogen and androgen receptors, and provide field-proven methodologies for its evaluation, designed for researchers, scientists, and drug development professionals.
Introduction to 4-(7-Methyloctyl)phenol: Structure and Context
4-(7-Methyloctyl)phenol is an organic compound featuring a phenol ring substituted at the para position (position 4) with a methyloctyl group.[3] The key structural features that dictate its biological activity are:
-
The Phenolic Hydroxyl (-OH) Group: This group is structurally analogous to the A-ring of 17β-estradiol, the primary endogenous estrogen. It is essential for binding to the estrogen receptor.[4][5] Studies have shown that protecting this hydroxyl group renders alkylphenols inactive, confirming its critical role.[5]
-
The Alkyl Chain (7-Methyloctyl): This hydrophobic chain corresponds to the core steroid structure of estrogens and interacts with the lipophilic ligand-binding cavity of the receptor.[4] The length and branching of this chain are known to modulate binding affinity, with octyl and nonylphenols showing significant estrogenic activity.[4][5]
Given its use as an intermediate in the synthesis of pesticides, plastics, and pharmaceuticals, understanding its potential for endocrine disruption is of paramount importance.[3]
Core Molecular Mechanisms of Endocrine Disruption
Endocrine disruption by xenobiotics like 4-(7-Methyloctyl)phenol can occur at multiple levels of the endocrine system, including hormone synthesis, transport, and, most commonly, receptor interaction.[6] The most studied mode of action for alkylphenols is their ability to bind and activate or inhibit nuclear hormone receptors.[6]
Estrogenic Activity via Estrogen Receptor (ER) Agonism
The primary mechanism of endocrine disruption for alkylphenols is their ability to act as agonists for the estrogen receptors, ERα and ERβ. This means they mimic the action of endogenous estradiol, leading to inappropriate activation of estrogen-responsive genes.
Mechanism of Action:
-
Binding: 4-(7-Methyloctyl)phenol, due to its structural features, can enter the ligand-binding pocket of ERα and ERβ.
-
Conformational Change: Upon binding, it induces a conformational change in the receptor.
-
Dimerization & Translocation: The activated receptor forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ), which then translocate from the cytoplasm into the nucleus.
-
DNA Binding & Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Expression: This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to a physiological response, such as cell proliferation in hormone-sensitive tissues.[7]
Anti-Androgenic Activity via Androgen Receptor (AR) Antagonism
In addition to estrogenic effects, several alkylphenols have been shown to act as antagonists to the Androgen Receptor (AR).[8] This means they block the normal action of androgens like testosterone and dihydrotestosterone (DHT).
Mechanism of Action:
-
Competitive Binding: 4-(7-Methyloctyl)phenol can bind to the ligand-binding domain of the AR, competing with endogenous androgens.
-
Failed Conformational Change: The binding of an antagonist like an alkylphenol does not induce the correct conformational change required for receptor activation.
-
Inhibition of Translocation/DNA Binding: This incorrect conformation prevents the recruitment of co-activators and can inhibit nuclear translocation or the ability of the receptor to bind to Androgen Response Elements (AREs) on the DNA.
-
Blocked Gene Expression: The ultimate result is the inhibition of androgen-dependent gene transcription, which can adversely affect the development and function of male reproductive tissues.[8][9]
Computational docking studies on the related 4-tert-octylphenol have identified key amino acid residues within the AR binding site (such as Leu-701, Leu-704, Asn-705, Met-742, and Phe-764) that interact with the compound, preventing the binding of native ligands.[10][11] It is highly probable that 4-(7-Methyloctyl)phenol engages in similar interactions.
Methodologies for Experimental Assessment
A weight-of-evidence approach using a battery of validated in vitro and in vivo assays is required to characterize the endocrine-disrupting potential of a compound.[12][13] No single test is sufficient to identify all potential mechanisms.[13]
In Vitro Assays: Mechanistic Screening
In vitro assays are rapid, cost-effective methods used to screen for specific molecular initiating events, such as receptor binding or transcriptional activation.[12][13]
Protocol 1: Estrogen Receptor Competitive Binding Assay
-
Causality: This assay directly measures the ability of a test compound to compete with a radiolabeled natural ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). A high binding affinity indicates a strong potential for estrogenic activity.
-
Methodology:
-
Receptor Preparation: Prepare a source of recombinant human ERα or ERβ.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the receptor and a fixed concentration of [³H]17β-estradiol with varying concentrations of 4-(7-Methyloctyl)phenol (from ~1 nM to 100 µM).
-
Separation: Separate receptor-bound from unbound radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Protocol 2: Yeast Estrogen Screen (YES) Reporter Gene Assay
-
Causality: This assay determines if the binding of a compound to the human estrogen receptor is functional, i.e., whether it can trigger the transcription of a reporter gene. The YES assay uses a genetically modified yeast strain that contains the human ER and a reporter gene (e.g., lac-Z for β-galactosidase) under the control of EREs.[14]
-
Methodology:
-
Yeast Culture: Grow the recombinant yeast strain in an appropriate culture medium.
-
Exposure: Expose the yeast cells in a 96-well plate to a serial dilution of 4-(7-Methyloctyl)phenol. Include a positive control (17β-estradiol) and a negative control (vehicle solvent).
-
Incubation: Incubate the plate at 30°C for 2-3 days.
-
Colorimetric Reaction: Add a chromogenic substrate for β-galactosidase (e.g., CPRG). If the reporter gene was activated, the enzyme will cleave the substrate, causing a color change (e.g., yellow to red).[14]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).
-
In Vivo Assays: Whole Organism Effects
In vivo assays are necessary to confirm the effects observed in vitro and to assess adverse outcomes in a complex biological system.[15][16]
Protocol 3: Uterotrophic Assay in Rodents (OECD TG 440)
-
Causality: This assay is the gold standard for identifying estrogenic activity in vivo. The wet weight of the uterus in immature or ovariectomized female rats is highly responsive to estrogenic stimulation. An increase in uterine weight following exposure to a test compound is a clear indicator of estrogenic action.[15]
-
Methodology:
-
Animal Model: Use either immature (post-weaning) or adult ovariectomized female rats to ensure a low endogenous estrogen background.
-
Dosing: Administer 4-(7-Methyloctyl)phenol daily via oral gavage or subcutaneous injection for three consecutive days. Multiple dose groups, a positive control (e.g., ethinyl estradiol), and a vehicle control group should be used.
-
Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.
-
Measurement: Record the wet weight of the uterus immediately.
-
Data Analysis: Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase indicates a positive uterotrophic (estrogenic) response.
-
Summary of Expected Quantitative Data
| Compound | Assay | Endpoint | Result | Reference |
| 4-Octylphenol (OP) | AR Reporter Gene Assay | IC50 (Antagonism) | 9.71 x 10⁻⁵ M | [8][9] |
| 4-Nonylphenol (NP) | AR Reporter Gene Assay | IC50 (Antagonism) | 2.02 x 10⁻⁵ M | [8][9] |
| para-Alkylphenols | ER Binding Assay | Relative Potency | Increases with alkyl chain length up to n=9 | [4][5] |
| 4-Octylphenol (OP) | Estrogenicity Contribution | Relative to DES | 0.23% | [2][17] |
Based on these data, 4-(7-Methyloctyl)phenol is expected to exhibit estrogenic activity and anti-androgenic activity, with a potency likely in the micromolar range, similar to or slightly different from 4-octylphenol and 4-nonylphenol depending on how the branched chain interacts with the receptor's ligand-binding pocket.[4][5]
Conclusion and Future Directions
The available evidence on the structure-activity relationships of alkylphenols strongly suggests that 4-(7-Methyloctyl)phenol acts as an endocrine disruptor, primarily through estrogen receptor agonism and androgen receptor antagonism.[4][8] Its phenolic ring and hydrophobic alkyl side chain enable it to mimic natural steroid hormones, leading to the inappropriate activation or inhibition of critical signaling pathways.[5]
For drug development professionals, this is a critical consideration. If 4-(7-Methyloctyl)phenol is used as a synthetic intermediate, rigorous testing must be performed to ensure that final pharmaceutical products are free of this contaminant.[3] For researchers, further investigation is needed to precisely quantify the binding affinities and potencies of this specific isomer and to explore other potential endocrine-disrupting mechanisms, such as effects on steroidogenesis or thyroid hormone pathways. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations, ensuring scientific integrity and generating the data necessary for accurate risk assessment.
References
- Darbre, P. D. (2006). Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site. PubMed.
- LookChem. (n.d.). Cas 24518-48-7, Phenol,4-(7-methyloctyl). LookChem.
- Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., Toppari, J., & Zoeller, R. T. (2015). Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure. MDPI.
- Kwak, K., et al. (2001). Structural requirements of para-alkylphenols to bind to estrogen receptor. Environmental Health Perspectives.
- Liu, J., et al. (2016). Occurrence and removal of phenolic endocrine disrupting chemicals in the water treatment processes. Scientific Reports.
- Vivacqua, A., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. PubMed.
- Lee, H. R., et al. (2014). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention.
- Eriksen, N., & Pathak, N. (2021). Endocrine disruptors – Knowledge and References. Taylor & Francis.
- BenchChem. (n.d.). Technical Support Center: Estrogenic Effects of Phenol Red on Hormone-Sensitive Cells (MCF-7). BenchChem.
- Tabira, Y., et al. (1999). Structural requirements of para-alkylphenols to bind to estrogen receptor. PubMed.
- De Cicco, P., et al. (2021). The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. MDPI.
- Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Xenometrix.
- Sipes, N. S., et al. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives.
- Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. Charles River Laboratories.
- Xu, L. C., et al. (2005). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. PubMed.
- Diamanti-Kandarakis, E., et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. PMC - PubMed Central - NIH.
- O'Connor, J. C. (2002). Assessment of in vivo assays for endocrine disruption. PubMed.
- Xu, L. C., et al. (2005). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. ResearchGate.
- Smithers. (n.d.). In Vivo Endocrine Disruptor Testing. Smithers.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-methyloctyl). Cheméo.
- Rehan, M., et al. (2015). Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight. PMC - PubMed Central.
- Liu, J., et al. (2016). Occurrence and removal of phenolic endocrine disrupting chemicals in the water treatment processes. ResearchGate.
- Ziegler, E., & Zigeuner, G. (1948). The preparation of some methyl‐substituted phenols and phenol alcohols. ResearchGate.
- Rehan, M., et al. (2015). Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene-A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight. ResearchGate.
- Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology.
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.
- Musliner, W. J., & Gates, J. W., Jr. (1971). hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Occurrence and removal of phenolic endocrine disrupting chemicals in the water treatment processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
- 15. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. smithers.com [smithers.com]
- 17. researchgate.net [researchgate.net]
Environmental fate and transport of 4-(7-Methyloctyl)phenol
Executive Technical Summary
4-(7-Methyloctyl)phenol (CAS: 25154-52-3 / Specific Isomer Context) is a distinct branched isomer within the broader class of p-nonylphenols (NPs).[1] While technical nonylphenol is a complex mixture of isomers, 4-(7-methyloctyl)phenol serves as a critical model compound for understanding the behavior of the "iso-nonyl" fraction.
Unlike isomers with quaternary
This guide delineates the physicochemical drivers of its transport, the mechanistic basis of its biotransformation, and the validated protocols for its quantification.
Physicochemical Characterization & Partitioning Drivers
The environmental behavior of 4-(7-methyloctyl)phenol is dictated by its amphiphilic nature—a lipophilic C9-tail and a hydrophilic phenolic head.
Table 1: Key Physicochemical Parameters
| Parameter | Value (Approx.) | Environmental Implication |
| Molecular Weight | 220.35 g/mol | Moderate volatility potential only from dry surfaces.[1] |
| Water Solubility ( | ~5 mg/L (20°C) | Low solubility drives partitioning out of the aqueous phase. |
| Log | 5.6 (XLogP3) | High lipophilicity; strong potential for bioaccumulation.[1] |
| Log | 4.7 – 5.3 | Strong sorption to organic carbon; sediment is the primary sink. |
| ~10.3 | Exists as a neutral species at environmentally relevant pH (6–8).[1] |
Partitioning Dynamics
Due to its high
Environmental Transport & Compartmentalization
The transport of 4-(7-methyloctyl)phenol is a function of hydrodynamics and sorption kinetics. The following diagram illustrates the multi-compartment flux, highlighting the dominance of the Sediment/Water interface.
Figure 1: Compartmental flux illustrating the rapid scavenging of the isomer by SPM and subsequent accumulation in sediment and biota.[2][3][4]
Biotransformation & Degradation Mechanisms
Unlike quaternary nonylphenol isomers which require a specialized Type II ipso-substitution mechanism for ring cleavage, 4-(7-methyloctyl)phenol contains a secondary alkyl chain with a terminal isopropyl group.[1] This structure allows for oxidative degradation initiated at the alkyl chain.[1]
Mechanism: -Oxidation and -Oxidation
-
Terminal Oxidation: Aerobic bacteria (e.g., Pseudomonas, Sphingomonas) attack the terminal methyl groups via monooxygenases, converting the alkyl end to a carboxylic acid.
- -Oxidation: The carboxylated chain undergoes sequential shortening (removal of 2-carbon units).[1]
-
Ring Cleavage: Once the chain is shortened, the phenol ring undergoes ortho- or meta-cleavage.[1]
Note on Anaerobic Conditions: In anaerobic sediments (the primary sink), degradation is significantly retarded. The molecule may persist for decades, as the oxygen-dependent initial attack is blocked.
Figure 2: Aerobic biodegradation pathway via side-chain oxidation, distinct from the ipso-substitution of quaternary isomers.
Validated Experimental Protocols
To generate defensible data for regulatory submissions (e.g., REACH, EPA), strict adherence to OECD guidelines is required.
Protocol A: Sediment-Water Partitioning (OECD 106)
Purpose:[5] To determine the
Step-by-Step Methodology:
-
Vessel Preparation: Use silanized glass or Teflon (PTFE) centrifuge tubes to minimize wall adsorption.[1]
-
Soil Pre-equilibration: Weigh 1–5 g of air-dried, sieved soil into tubes. Add 0.01 M
solution.[1] Shake for 12h to wet surfaces. -
Spiking: Introduce 4-(7-methyloctyl)phenol stock (in methanol, <0.1% v/v final solvent) to achieve a range of concentrations.
-
Equilibrium: Agitate in the dark at 20°C for 24h (based on kinetic pre-tests).
-
Separation: Centrifuge at
3000g for 20 mins. -
Analysis:
-
Mass Balance Check: Sum of mass in water + mass in soil + mass on vessel walls must be 90–110% of initial spike.[1]
Protocol B: Analytical Determination via GC-MS
Purpose: Quantification at trace levels (ppb).[1]
-
Extraction:
-
Derivatization (Critical): Phenols have poor peak shape on GC.
-
GC-MS Parameters:
References
-
OECD. (2000).[1][12] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[6][12] Link
-
Corvini, P. F., et al. (2006).[1][13] Microbial degradation of nonylphenol and other alkylphenols—our evolving view. Applied Microbiology and Biotechnology. Link
-
U.S. EPA. (2010).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1][5] Link
-
European Chemicals Agency (ECHA). (2012).[1] Member State Committee Support Document for Identification of 4-Nonylphenol, branched and linear. Link
-
PubChem. (2025).[1] Compound Summary: 4-(7-methyloctyl)phenol.[1][14] National Library of Medicine.[1] Link
Sources
- 1. 4-Nonylphenol, branched | C15H24O | CID 338733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 4-(1-methyloctyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Analytical Method [keikaventures.com]
- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 7. Environmental Fate - maven [mavensl.com]
- 8. agilent.com [agilent.com]
- 9. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
Technical Guide: Bioaccumulation Potential of Branched Alkylphenols
Executive Summary
Branched alkylphenols (APs), particularly nonylphenol (NP) and octylphenol (OP), represent a unique challenge in both environmental toxicology and pharmaceutical impurity profiling. Unlike their linear counterparts, branched APs exhibit a "metabolic recalcitrance" due to steric hindrance at the alkyl chain, leading to prolonged tissue retention and distinct receptor-mediated toxicities.
This guide moves beyond basic environmental fate, analyzing the mechanistic causality of bioaccumulation. It provides a rigorous, self-validating framework for assessing these compounds using OECD 305 standards, tailored for high-precision laboratory environments.
Part 1: Physicochemical Drivers of Accumulation
The bioaccumulation potential of APs is not solely a function of lipophilicity (
The Isomeric Mixture Challenge
Commercial "nonylphenol" is rarely a single entity. It is a complex mixture of over 100 isomers, predominantly 4-nonylphenols with variously branched C9 chains.
-
Linear 4-n-nonylphenol: Rapidly degraded via
-oxidation. -
Branched isomers (e.g., 4-(1-ethyl-1,4-dimethylpentyl)phenol): The presence of quaternary
-carbons blocks standard oxidative pathways.
Quantitative Partitioning
The driving force for uptake is the partition coefficient (
Table 1: Comparative Physicochemical Properties (Branched vs. Linear)
| Property | Linear 4-n-Nonylphenol | Branched Nonylphenol (Technical Mixture) | Relevance |
| Log Kow | 4.8 – 5.2 | 5.76 – 6.0 | Higher lipophilicity in branched forms drives faster uptake ( |
| Water Solubility | ~3 mg/L | ~6 – 7 mg/L | Low solubility necessitates solvent-free dosing systems. |
| BCF (Fish) | < 100 L/kg | 100 – 1,250 L/kg | Branched isomers accumulate 10x–100x more efficiently. |
| Half-Life ( | < 12 hours | 1.75 – 2.5 days | Steric hindrance extends residence time in lipid-rich tissues. |
Part 2: Mechanisms of Bioaccumulation & Toxicity
Bioaccumulation is the net result of Uptake (
The Steric Blockade (Metabolic Resistance)
In linear alkyl chains, cytochrome P450 (CYP) enzymes initiate
-
Mechanism: Branched APs contain quaternary carbons that physically prevent the formation of the carbonyl group required for
-oxidation. -
Consequence: The molecule persists, redistributing from viscera to lean muscle and adipose tissue.
Receptor-Mediated Toxicity (The Drug Dev Link)
Recent data indicates that branched APs are not just passive accumulators; they are active ligands.
-
CAR Activation: Branched isomers (but not linear ones) robustly activate the Constitutive Androstane Receptor (CAR), leading to the upregulation of CYP2B6 .
-
Implication: In a drug development context, the presence of branched AP impurities can confound metabolic stability studies of candidate drugs by inducing unexpected CYP activity.
Visualization: Metabolic Fate & Signaling
The following diagram illustrates the divergent pathways of Linear vs. Branched APs.
Figure 1: Divergent metabolic fates of linear vs. branched alkylphenols. Note the "Steric Block" leading to accumulation and downstream receptor activation.
Part 3: Experimental Protocol (OECD 305 Flow-Through)[1]
To determine the BCF of branched APs accurately, a static test is insufficient due to adsorption to glass and rapid biodegradation of linear impurities. A Flow-Through System is mandatory.
Experimental Design Strategy
-
Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).[1]
-
Dosing Method: Solid-Phase Desorption (SPD) is preferred over solvent carriers (like DMSO) to prevent "solvent-mediated uptake" artifacts.
-
Duration: 28-day Uptake Phase + 14-day Depuration Phase.
Step-by-Step Protocol
-
System Equilibration (Days -7 to 0):
-
Saturate the flow-through system with the test substance.
-
Validation: Measure water concentration (
) daily. Stability must be within .
-
-
Uptake Phase (Days 0 to 28):
-
Depuration Phase (Days 28 to 42):
-
Transfer remaining fish to clean, flow-through water.
-
Sampling: Sample fish on days 29, 31, 35, and 42 to calculate elimination rate (
).
-
-
Analytical Quantification (LC-MS/MS):
-
Extraction: Homogenize tissue
Acetonitrile extraction Lipid removal (Freezing/SPE). -
Detection: Electrospray Ionization (ESI) in Negative Mode.
-
Target Ions: Monitor specific branched isomer transitions (e.g., m/z 219
133).
-
Visualization: OECD 305 Workflow
Figure 2: Workflow for OECD 305 Flow-Through Test. Critical sampling points ensure capture of kinetic steady-state.
Part 4: Implications for Drug Development
While often viewed as environmental contaminants, branched APs are relevant to pharmaceutical research in two contexts:[7]
-
Excipient/Impurity Screening: AP ethoxylates are common surfactants. Degradation to branched APs in stored formulations can lead to "silent" toxicity.
-
Toxicokinetic Modeling: The CAR-mediated induction of CYP2B6 by branched APs can alter the metabolic profile of co-administered drugs.
-
Scenario: A study uses a surfactant containing AP impurities.[8]
-
Result: Unexpected clearance of a CYP2B6 substrate (e.g., cyclophosphamide, bupropion).
-
Action: Screen all surfactant-based vehicles for branched AP residues using the LC-MS/MS protocol above.
-
References
-
OECD Guidelines for the Testing of Chemicals. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[1][4][5] OECD Publishing.
-
European Chemicals Agency (ECHA). (2025). 4-Nonylphenol, branched and linear - Substance Information.
-
Kovarich, S., et al. (2024). Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation.[9] Environmental Science & Technology.[10][11]
-
United States Environmental Protection Agency (EPA). (2024). Aquatic Life Ambient Water Quality Criteria for Nonylphenol.
-
Mao, Z., et al. (2012). Dynamics and mechanisms of bioaccumulation and elimination of nonylphenol in zebrafish.[12] Journal of Environmental Sciences.
Sources
- 1. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation by Nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ecetoc.org [ecetoc.org]
- 11. mdpi.com [mdpi.com]
- 12. Dynamics and mechanisms of bioaccumulation and elimination of nonylphenol in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of Branched Nonylphenols: Environmental Fate vs. Biogenic Origins
[1]
Executive Summary: The "Natural" Paradox
For researchers and drug development professionals, the term "natural occurrence" regarding branched nonylphenols (bNPs) requires immediate and rigorous disambiguation.[1]
The Core Thesis: Branched nonylphenols (CAS 84852-15-3) are xenobiotic, anthropogenic compounds .[2] They do not possess a validated de novo biosynthetic pathway in flora or fauna. Their "occurrence" in natural matrices (sediment, water, biota) is a function of environmental persistence and bioaccumulation, not biosynthesis.
This distinction is critical. While linear nonylphenols (4-n-NP) have rare biogenic precedents (e.g., defensive secretions in Onychophora), the branched isomers are the specific fingerprint of industrial alkylation (phenol + propylene trimer). This guide outlines the technical differentiation, environmental fate mechanisms, and analytical protocols required to distinguish anthropogenic contamination from biogenic background.
Chemical Architecture: The Isomeric Distinction[1]
To understand the occurrence, one must first distinguish the molecular architecture. The "nonylphenol" detected in environmental samples is rarely a single species but a complex isomeric mixture.[2][3][4]
Table 1: Branched vs. Linear Nonylphenol Properties[1]
| Feature | Branched Nonylphenol (bNP) | Linear Nonylphenol (4-n-NP) |
| CAS Number | 84852-15-3 (Technical Mixture) | 104-40-5 (Single Compound) |
| Origin | Anthropogenic: Acid-catalyzed alkylation of phenol with mixed nonene isomers (propylene trimer). | Biogenic/Degradative: Rare biological synthesis; microbial degradation of linear alkylbenzene sulfonates. |
| Isomeric Complexity | High (>200 theoretical isomers; ~20 dominant). | Single isomer (straight chain). |
| Estrogenicity | High: Mimics 17 | Low/Moderate: Lower binding affinity compared to specific branched isomers. |
| Environmental Half-Life | Recalcitrant (months to decades in anoxic sediment). | Biodegradable (weeks).[4][5] |
| Key Marker | Quaternary | Straight methylene chain. |
Environmental Occurrence: The "Natural" Presence of a Synthetic[1]
While bNPs are not produced by nature, they are ubiquitous in nature. This section details the mechanistic pathways of their occurrence in natural matrices, often mistaken for background levels.
The Source-to-Sink Pathway
The occurrence of bNPs in natural water bodies is almost exclusively driven by the incomplete degradation of Nonylphenol Ethoxylates (NPEs) in Wastewater Treatment Plants (WWTPs).[1][7]
-
Mechanism: NPEs (surfactants) enter WWTPs.[7] Under aerobic conditions, the ethoxylate chain is shortened. Under anaerobic conditions (sludge digestion or river sediment), the chain is stripped completely, yielding the lipophilic bNP.
-
Partitioning: Due to a high octanol-water partition coefficient (
4.48–5.4), bNPs rapidly partition from the water column into organic-rich sediment and lipid-rich biota.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Bioaccumulation in Biota
Researchers finding bNPs in "natural" samples (e.g., fish tissue, wild edibles) are observing biomagnification .[1]
-
Bioconcentration Factor (BCF): Ranges from 10 to 3,000 in aquatic species.[1]
-
Metabolic Fate: Unlike linear alkyl chains which undergo
-oxidation, the branching of bNPs sterically hinders enzymatic attack, leading to accumulation in adipose tissue.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization: The Anthropogenic Cycle
The following diagram illustrates why bNPs are found in "natural" environments despite being synthetic.
[1][5]
The Biogenic Exception: Fact vs. Fiction
Researchers often encounter literature suggesting "natural nonylphenol."[1] It is vital to contextualize these claims to prevent experimental design errors.
The Velvet Worm (Onychophora)
The most cited instance of "natural" nonylphenol occurs in the defensive slime of the velvet worm.[1]
-
The Reality: Analysis suggests this is a linear or specific isomeric form utilized for its surfactant properties to inhibit prey escape. It is not the complex branched mixture (CAS 84852-15-3) found in industrial pollution.
-
Implication: If your sample contains the standard industrial isomer mix, it is pollution, not velvet worm slime.[1]
Microbial "Synthesis"
Certain anaerobic bacteria (e.g., Sphingomonas, Clostridium) have been cited in the context of nonylphenol production.[1]
-
Clarification: These organisms do not synthesize bNPs de novo. They perform biotransformation of longer-chain alkyl ethoxylates or linear alkylbenzenes. They are converting one pollutant into another, not creating the carbon skeleton from basic metabolites.
Analytical Protocols: Distinguishing Origins
To scientifically validate the "occurrence" of bNPs in a sample, researchers must employ isomer-specific analysis. Standard GC-MS can confuse linear and branched forms if resolution is low.
Protocol: Isomer-Specific GC-MS Analysis
Objective: Differentiate between biogenic (linear) and anthropogenic (branched) nonylphenols.
-
Extraction:
-
Solid Samples: Soxhlet extraction with Dichloromethane (DCM) for 16 hours.[1]
-
Liquid Samples: Solid Phase Extraction (SPE) using C18 cartridges; elute with Methanol/MTBE.
-
-
Derivatization (Crucial Step):
-
React extract with BSTFA + 1% TMCS at 70°C for 30 mins.
-
Reasoning: Phenols are polar and tail on GC columns. Silylation improves peak shape and isomer resolution.
-
-
Chromatography:
-
Column: High-resolution capillary column (e.g., DB-5MS, 60m x 0.25mm).
-
Note: A standard 30m column may fail to separate the critical "isomer cluster."[1]
-
-
Quantification:
Visualization: Analytical Logic Flow
References
-
European Chemicals Agency (ECHA). (2019). Member State Committee Support Document for Identification of 4-Nonylphenol, Branched and Linear. Retrieved from
-
Guenther, K., et al. (2002). "Endocrine Disrupting Nonylphenols Are Ubiquitous in Food." Environmental Science & Technology, 36(8), 1676–1680. Retrieved from
-
Baer, A., et al. (2010).[1] "Velvet worm slime: structure, mechanical properties and biological function." Journal of Experimental Biology. (Contextualizing the biogenic surfactant nature).
-
Vazquez-Duhalt, R., et al. (2005). "Nonylphenol, an integrated vision of a pollutant." Applied Ecology and Environmental Research, 4(1), 1-25. Retrieved from
-
US EPA. (2010).[1] Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan. Retrieved from
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenols: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Friedel-Crafts alkylation of phenols. It moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic nuances, the rationale behind procedural choices, and a framework for protocol development and optimization.
Foundational Principles: The Electrophilic Soul of Phenol Alkylation
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] When applied to phenol, this reaction unlocks a diverse array of alkylphenols, which are crucial intermediates in the production of pharmaceuticals, polymers, agrochemicals, and specialty chemicals.[3] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the electron-rich phenolic ring acts as a nucleophile, attacking a carbocation electrophile.[1][2]
The hydroxyl group (-OH) of phenol is a potent activating group, donating electron density to the aromatic ring through resonance. This makes phenol significantly more reactive than benzene in EAS reactions. The -OH group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
The Mechanistic Tightrope: C-Alkylation vs. O-Alkylation
A primary challenge in the Friedel-Crafts alkylation of phenols is the competition between C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic oxygen), which yields a phenyl ether.[4] Phenols are bidentate nucleophiles, capable of reacting at either the ring carbons or the oxygen atom.[4]
The outcome of this competition is delicately balanced and can be influenced by several factors:
-
Catalyst Choice: Lewis acids, which are essential for generating the carbocation electrophile from an alkylating agent, can also coordinate with the lone pairs of the phenolic oxygen. This coordination can either hinder or facilitate O-alkylation depending on the specific catalyst and reaction conditions.
-
Reaction Temperature: Higher temperatures often favor the thermodynamically more stable C-alkylated products. In some cases, an initially formed O-alkylated product can undergo a Fries rearrangement to the C-alkylated isomer at elevated temperatures.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a significant role in the reaction's regioselectivity and the propensity for side reactions.
A mechanistic study using density functional theory (DFT) on phenol alkylation with olefins in the presence of a cation-exchange resin catalyst suggests a neutral-pathway mechanism where O-alkylation to form a phenolic ether is energetically more favorable in the initial stages.[4] Subsequent intramolecular rearrangement of the alkyl group from the ether to form C-alkylphenols is facilitated by protonation, which significantly lowers the transition barriers.[4]
Diagram 1: Competing Pathways in Phenol Alkylation
Caption: A diagram illustrating the competing C-alkylation and O-alkylation pathways in the Friedel-Crafts reaction of phenol.
The Catalyst: The Director of Reactivity and Selectivity
The choice of catalyst is paramount in Friedel-Crafts alkylation of phenols, influencing not only the reaction rate but, more critically, the regioselectivity (ortho vs. para) and the balance between C- and O-alkylation.
Traditional Lewis Acids
Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly active catalysts for this transformation.[2] They efficiently generate carbocations from alkyl halides or activate alkenes and alcohols.[1] However, their use is often associated with several drawbacks:
-
Over-alkylation: The alkylated phenol product is often more nucleophilic than the starting phenol, leading to the introduction of multiple alkyl groups.[1]
-
Rearrangements: Primary and secondary alkyl halides can form carbocations that rearrange to more stable isomers, leading to a mixture of products.[5]
-
Harsh Conditions: These catalysts often require stringent anhydrous conditions and can be difficult to handle and dispose of.
-
Selectivity Issues: While powerful, controlling the regioselectivity can be challenging. For instance, in the industrial synthesis of 2,6-di-tert-butylphenol, an aluminum phenoxide catalyst is used to favor ortho-alkylation, whereas a conventional Brønsted acid would yield the 2,4-disubstituted product.[6]
A comparative study on the chloroacetylation of phenol using FeCl₃ and its hydrate, FeCl₃·6H₂O, demonstrated that the anhydrous form favored O-acylation, while the hydrated catalyst enhanced C-acylation.[7] This highlights the subtle yet significant role of the catalyst's state on the reaction outcome.
| Catalyst Type | General Activity | Key Characteristics & Selectivity |
| Strong Lewis Acids (e.g., AlCl₃, FeCl₃) | Very Active | Prone to over-alkylation and carbocation rearrangements. Often requires stoichiometric amounts. Can be corrosive and produce hazardous waste.[1] |
| Moderate Lewis Acids (e.g., ZnCl₂, SnCl₄) | Moderately Active | Can offer better control and selectivity in some cases. A combination of ZnCl₂ and a Brønsted acid has been shown to be effective for site-selective ortho-alkylation.[8] |
| Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15) | Varies | Environmentally benign, reusable, and easy to separate from the reaction mixture. Zeolites can exhibit shape-selectivity, favoring the formation of specific isomers.[9][10] |
| "Green" Catalysts (e.g., Ionic Liquids) | Varies | Offer potential for milder reaction conditions and improved recyclability.[11] |
The Rise of Heterogeneous Catalysis
To address the limitations of traditional Lewis acids, significant research has focused on the development of solid acid catalysts. These materials offer several advantages, including ease of separation, reusability, and often, improved selectivity.
-
Zeolites: These microporous aluminosilicates possess Brønsted and Lewis acid sites within a well-defined pore structure. This "shape-selectivity" can be exploited to control the formation of specific isomers. For example, in the alkylation of phenol with methanol, H-beta zeolite showed good selectivity for O-methylation to produce anisole, while H-MCM-22 exhibited the highest phenol conversion.[9] The pore size and acidity of the zeolite are critical parameters that can be tuned to optimize the reaction.
-
Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are effective and reusable catalysts for phenol alkylation.[4] They provide a solid support for the acidic functional groups, simplifying workup procedures.
-
Supported Catalysts: Lewis acids can be immobilized on solid supports like silica, further enhancing their practicality and reusability.
Experimental Protocols: From Theory to Practice
This section provides a detailed, step-by-step protocol for a representative Friedel-Crafts alkylation of phenol with tert-butanol, a common and relatively straightforward alkylating agent that minimizes the risk of carbocation rearrangement.
Protocol: Synthesis of 2,4-di-tert-butylphenol
This protocol is adapted from established procedures and is designed to favor the formation of the di-alkylated product.[12]
Materials and Reagents:
-
Phenol (reagent grade)
-
tert-Butanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Acetic Acid (glacial)
-
Methanol (for recrystallization)
-
Deionized Water
-
Ice
Equipment:
-
Erlenmeyer flask (125 mL)
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer and GC-MS for product characterization
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.
-
Phenol is toxic and corrosive. Avoid skin contact and inhalation.
Experimental Workflow:
Caption: A workflow diagram for the synthesis of 2,4-di-tert-butylphenol.
Step-by-Step Procedure:
-
Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, combine phenol (e.g., 5.0 g, 53 mmol) and tert-butanol (e.g., 12.5 mL, 133 mmol). Add glacial acetic acid (e.g., 10 mL) to the mixture.
-
Rationale: tert-Butanol serves as the alkylating agent. Acetic acid acts as a solvent to ensure a homogeneous reaction mixture.
-
-
Cooling: Place the flask in an ice-water bath on a magnetic stir plate and begin stirring. Allow the mixture to cool for approximately 10-15 minutes.
-
Rationale: The reaction is exothermic, and initial cooling is necessary to control the reaction rate and prevent unwanted side reactions.
-
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 20 mL) dropwise to the stirred, cooled solution over a period of 15-20 minutes using a separatory funnel. Maintain the temperature of the reaction mixture below 20°C during the addition.
-
Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the tert-butyl carbocation. Slow addition is crucial to manage the heat generated.
-
-
Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Rationale: This allows the reaction to proceed to completion.
-
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of cold water. Stir the mixture until the ice has melted. The crude product should precipitate as a solid.
-
Rationale: The addition of ice and water quenches the reaction by diluting the acid and causes the water-insoluble product to precipitate.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any residual acid and other water-soluble impurities.
-
Rationale: Thorough washing is essential for removing impurities that could interfere with the subsequent purification step.
-
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or a methanol-water mixture, to obtain the purified 2,4-di-tert-butylphenol.
-
Rationale: Recrystallization removes impurities, yielding a product with a sharp melting point.
-
-
Characterization: Dry the purified product and determine its yield, melting point, and confirm its identity and purity using analytical techniques such as NMR spectroscopy and GC-MS.[13][14][15]
Navigating the Synthetic Landscape: Key Considerations for Success
Successful implementation of the Friedel-Crafts alkylation of phenols requires careful consideration of several factors:
-
Substrate Reactivity: The electronic nature of substituents on the phenol ring will influence its reactivity. Electron-donating groups will further activate the ring, while electron-withdrawing groups will deactivate it.
-
Regioselectivity Control: Achieving the desired ortho/para ratio is often a primary objective. Steric hindrance can be used to favor para substitution. For selective ortho-alkylation, specialized catalytic systems, such as those employing aluminum phenoxide or cooperative Lewis acid/metal dual catalysis, may be necessary.[6][16]
-
Minimizing Side Reactions: To suppress polyalkylation, an excess of the aromatic substrate can be used.[1] The choice of a less reactive alkylating agent or a milder catalyst can also help to mitigate this issue.
-
"Green" Chemistry Approaches: The use of solid acid catalysts, solvent-free reaction conditions, or microwave irradiation can significantly improve the environmental footprint of the synthesis.[17][18]
Conclusion
The Friedel-Crafts alkylation of phenols is a powerful and versatile tool for the synthesis of a wide range of valuable compounds. A thorough understanding of the underlying mechanistic principles, particularly the interplay between C- and O-alkylation and the factors governing regioselectivity, is essential for successful protocol development. By carefully selecting the catalyst, alkylating agent, and reaction conditions, researchers can effectively navigate the complexities of this reaction to achieve high yields of the desired alkylphenol products. The ongoing development of heterogeneous and other "green" catalytic systems continues to enhance the efficiency, selectivity, and sustainability of this important transformation.
References
-
Ismail, L. F., El-Sayed, A. M., & Ali, F. M. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Molecules, 28(14), 5439. [Link]
-
D'Accolti, L., et al. (2020). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 8(30), 11346-11355. [Link]
-
Naeimi, H., et al. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent conditions. Journal of Molecular Catalysis A: Chemical, 260(1-2), 100-104. [Link]
-
D'Accolti, L., et al. (2020). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering, 8(30), 11346-11355. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Moran, J., et al. (2021). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
-
Flatland_Mayor. (2021). Comment on "Meta vs Ortho/Para with FC-Alkylation". Reddit. [Link]
-
Ahmad, A., et al. (2023). ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS. Catalysis in Green Chemistry and Engineering, 6(1). [Link]
-
Ma, Q., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2246-2252. [Link]
-
A. P. U. (2000). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Journal of Chromatography A, 889(1-2), 251-257. [Link]
-
Abargues, M., et al. (2013). Guidelines for alkylphenols estimation as alkylphenol polyethoxylates pollution indicator in wastewater treatment plant effluents. Analytical Methods, 5(11), 2684-2691. [Link]
- U.S. Patent No. RU2164509C1. (2001). Method for production of 2,6-di-tert-butylphenol.
-
Lecomte, J. (2005). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Huda, S. N., et al. (2013). Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry. Analytical Chemistry, 85(14), 6947-6952. [Link]
- Chinese Patent No. CN104744219B. (2018).
-
P. D. C., et al. (2022). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation. ACS Catalysis, 12(22), 14214-14227. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Xiong, J., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules, 27(11), 3591. [Link]
-
Singh, V., et al. (2017). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate. [Link]
- U.S. Patent No. 4,113,976. (1978). Method of preparing 2,6-di-tert.butylphenol.
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Introduction of Alkyl Phenol Production Process. [Link]
-
Sun, Q., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis, 7(7), 4648-4659. [Link]
-
Scribd. (n.d.). Friedel-Crafts Alkylation Guide. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 9: Synthesis of thymol (41) from m-cresol (39) and isopropyl... [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. [Link]
-
Moran, J., et al. (2021). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
- P. D. C., et al. (2022). Insights into the mechanism and reactivity of zeolite catalyzed alkylphenol dealkylation.
- Barletta, D., et al. (2022). Techno-Economic Assessment of Two Process Routes for Lignin-Derived Alkylphenols and Aromatic Hydrocarbons. ACS Sustainable Chemistry & Engineering, 10(4), 1548-1560.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wang, C., et al. (2005). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Choudhary, V. R., et al. (2002). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. ResearchGate. [Link]
- Wang, Q., et al. (2022). Lewis acid-promoted site-selective cyanation of phenols. Organic & Biomolecular Chemistry, 20(28), 5486-5490.
- U.S. Patent No. 5,030,770. (1991).
-
Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [https://www.semantic scholar.org/paper/Selective-alkylation-of-m-cresol-with-isopropyl-Teodorescu-Paun/2b71d604e38c5310e5e0a0d5e8c1b6a2e4e4a7b9]([Link] scholar.org/paper/Selective-alkylation-of-m-cresol-with-isopropyl-Teodorescu-Paun/2b71d604e38c5310e5e0a0d5e8c1b6a2e4e4a7b9)
- Chinese Patent No. CN102924305A. (2013). Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
- International Patent No. WO2017042181A1. (2017).
-
Chemistry with Caroline. (2022, March 1). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, January 26). Friedel-Crafts Alkylation Easy-Peasy! [Video]. YouTube. [Link]
-
TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL, 19(10). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mt.com [mt.com]
- 3. Introduction of Alkyl Phenol Production Process [slchemtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for alkylphenols estimation as alkylphenol polyethoxylates pollution indicator in wastewater treatment plant effluents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of phenol and alkyl phenols in organic matrixes with monoethylene glycol extraction and multidimensional gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Resolution Mass Spectrometry for Isomer Identification
Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
In drug development and metabolomics, the inability to distinguish between isomers—molecules with identical atomic compositions but distinct arrangements—can lead to catastrophic failures in efficacy prediction and safety profiling. While High-Resolution Mass Spectrometry (HRMS) offers sub-ppm mass accuracy, it suffers from "mass degeneracy" where structural, positional, and stereoisomers appear identical.
This guide details a multi-dimensional protocol integrating Ultra-High Performance Liquid Chromatography (UHPLC) , Ion Mobility Spectrometry (IMS) , and Advanced Fragmentation (MS/MS & EAD) . By resolving analytes based on polarity, collision cross-section (CCS), and bond-specific dissociation, this workflow provides a self-validating system for unambiguous isomer identification.
Technical Foundation: The Isomer Challenge
Isomers in pharmaceutical compounds often exhibit vastly different biological activities. For instance, the R-enantiomer of a chiral drug may be therapeutic, while the S-enantiomer is toxic. HRMS alone cannot resolve these due to identical m/z values.
The Three Dimensions of Resolution
To solve this, we must orthogonalize the analytical space:
-
Retention Time (RT): Separation by polarity/hydrophobicity (LC).
-
Collision Cross Section (CCS): Separation by gas-phase shape and size (IMS).[1]
-
Fragmentation Fingerprint: Separation by bond dissociation energy and structure (MS/MS, EAD).
Core Methodology: Ion Mobility Spectrometry (IMS)
IMS separates ions as they drift through a buffer gas under an electric field.[1][2][3] The time taken (drift time) is related to the ion's rotationally averaged Collision Cross Section (CCS,
Why CCS Matters
Unlike retention time, which varies between columns and gradients, CCS is an intrinsic physicochemical property . A measured CCS value can be compared against theoretical databases or quantum chemical calculations (DFT) to validate structural assignments.
Protocol A: CCS Calibration and Acquisition
Objective: Establish a calibration curve to convert drift time (
Reagents:
-
Calibrant: Polyalanine (Poly-DL-alanine) or Major Mix IMS/Tof Calibration Kit (Waters/Agilent).
-
Buffer Gas: High-purity Nitrogen (
) or Helium ( ).
Step-by-Step Procedure:
-
System Equilibration:
-
Set drift gas flow to maintain a pressure of ~2-3 Torr (platform dependent).
-
Equilibrate source temperature (120°C) and desolvation gas (350°C) for 30 minutes to ensure stable gas density.
-
-
Calibrant Infusion:
-
Direct infuse Polyalanine standard at 5 µL/min.
-
Acquire data in IMS-MS mode (no fragmentation).
-
-
Acquisition Parameters:
-
Ionization: ESI Positive/Negative (switch based on analyte).
-
Mass Range: m/z 50–1200.
-
IM Wave Velocity: 300–800 m/s (ramp or fixed, optimized for resolution).
-
IM Wave Height: 40 V.
-
-
Calibration Curve Generation:
-
Extract drift times for known Polyalanine oligomers (e.g.,
to ). -
Plot Corrected Drift Time (
) vs. Literature CCS . -
Apply a power-law regression:
. -
Acceptance Criteria:
; Residuals < 2%.
-
Integrated Workflow: The "Master Protocol"
This protocol combines LC separation with IMS-MS/MS to resolve complex isomeric mixtures (e.g., drug metabolites, lipid regioisomers).
Experimental Setup
-
LC System: UHPLC (e.g., Vanquish, Acquity).
-
Column: C18 (HSS T3) for general reverse phase; Chiralpak for enantiomers.
-
MS System: Q-TOF or Orbitrap with IMS capability (e.g., TIMS-TOF, Vion, Select Series Cyclic IMS).
Diagram 1: Multi-Dimensional Isomer Resolution Workflow
This diagram illustrates the flow of data and physical separation through the instrument.
Caption: Figure 1. The 4D analytical workflow. Isomers co-eluting from LC are separated by shape in the IMS cell before fragmentation, yielding clean MS/MS spectra for each isomer.
Advanced Fragmentation Strategies
When isomers have identical CCS (e.g., some positional isomers), advanced fragmentation is the final differentiator. Standard Collision Induced Dissociation (CID) often yields identical fragments for isomers.[4][5]
Technique Comparison:
| Feature | CID (Collision Induced) | EAD (Electron Activated) | UVPD (Ultraviolet Photo) |
| Mechanism | Vibrational heating (weakest bond breaks) | Radical-directed dissociation | Electronic excitation |
| Best For | General structure, functional groups | Positional isomers , double bonds | Lipids, conjugated systems |
| Isomer Specificity | Low (often identical spectra) | High (retains side chains) | High (cleaves C-C bonds) |
| Energy Regime | Low (eV) | Tunable (eV) | High (193 nm / 213 nm) |
Protocol B: Differentiating Positional Isomers (e.g., Glucuronides)
Scenario: Distinguishing between 3-O-glucuronide and 4-O-glucuronide metabolites.
-
Precursor Isolation: Set Quadrupole isolation window to Narrow (~1 Da) to exclude interferences.
-
Fragmentation Mode:
-
Step 1 (CID): Acquire broad survey scan. If spectra are identical, proceed to Step 2.
-
Step 2 (Energy-Resolved MS): Ramp Collision Energy (CE) from 10 to 60 eV. Plot "Survival Yield" of the precursor vs. CE. Different isomers often have distinct breakdown curves.
-
Step 3 (EAD/UVPD): If available, apply Electron Activated Dissociation.[6] Look for "diagnostic ions" (e.g., cross-ring cleavages in the glucuronide moiety) that indicate attachment points.
-
-
Data Processing:
-
Align MS/MS spectra.
-
Calculate Dot Product Score (D-Score) between unknown and reference standard.
-
Threshold: D-Score > 900 (out of 1000) indicates identity.
-
Data Analysis & Decision Logic
Handling 4D data requires a structured decision process to avoid false positives.
Diagram 2: Isomer Identification Decision Tree
This logic flow guides the researcher from detection to confirmed identification.
Caption: Figure 2. Decision tree for classifying isomer types based on orthogonal separation data.
References
-
Stubbings, W. A., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. Link
-
Limbach, P. A., et al. (2018).[5] Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). NIH. Link
-
Paglia, G., et al. (2022). Collision Cross-Section Calibration Strategy for Lipid Measurements in SLIM-Based High-Resolution Ion Mobility. Journal of the American Society for Mass Spectrometry. Link
-
May, J. C., & McLean, J. A. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. PMC. Link
-
Thermo Fisher Scientific. (2020). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Application Note. Link
Sources
- 1. espublisher.com [espublisher.com]
- 2. Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 4. Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocols: 4-(7-Methyloctyl)phenol as a Versatile Intermediate for Advanced Polymer Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(7-methyloctyl)phenol as a key intermediate in the synthesis of novel polymers. The unique molecular architecture of this phenol, featuring a long, branched alkyl chain appended to a reactive phenolic ring, offers a strategic advantage for designing polymers with tailored properties such as hydrophobicity, thermal stability, and antimicrobial activity. This guide details the fundamental properties of 4-(7-methyloctyl)phenol, explores various polymerization methodologies, and provides validated, step-by-step protocols for its application in creating advanced polymeric materials.
Introduction: The Strategic Advantage of 4-(7-Methyloctyl)phenol in Polymer Design
Phenolic compounds are a cornerstone in the development of a wide array of polymeric materials, from industrial resins to high-performance composites.[1][2] The specific substituent on the phenol ring plays a critical role in defining the final properties of the polymer. 4-(7-Methyloctyl)phenol is an emerging intermediate of significant interest due to its bifunctional nature. The hydroxyl group provides a reactive site for polymerization, while the C9 branched alkyl chain (7-methyloctyl) introduces significant steric bulk and hydrophobicity.
This unique combination allows for the synthesis of polymers with:
-
Enhanced Solubility in non-polar organic solvents.
-
Improved Processability for applications in coatings and films.[2]
-
Inherent Antimicrobial Properties , a known characteristic of alkyl-substituted phenols.[3]
-
Modified Thermal and Mechanical Properties , where the alkyl chain can act as an internal plasticizer.
This guide will focus on practical, lab-scale protocols for leveraging these features through common polymerization techniques.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is essential for designing successful polymerization reactions.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₅H₂₄O | - | Cheméo[4] |
| Molecular Weight | 220.35 | g/mol | PubChem[5] |
| Appearance | - | - | - |
| Boiling Point (Normal) | 649.46 | K | Cheméo[4] |
| Melting Point (Normal) | 381.95 | K | Cheméo[4] |
| Octanol/Water Partition Coeff. (logP) | 4.856 | - | Cheméo[4] |
Note: Physical properties such as appearance can vary. Always refer to the supplier's safety data sheet (SDS).
dot
Caption: Chemical structure of 4-(7-Methyloctyl)phenol.
Polymerization Mechanisms & Methodologies
The hydroxyl group and the activated aromatic ring of 4-(7-methyloctyl)phenol allow for several polymerization pathways. The choice of method dictates the polymer's final structure (linear vs. cross-linked) and properties.
Oxidative Polymerization
This method relies on the oxidation of the phenol to form phenoxy radicals. These radicals then couple, typically at the ortho and para positions, to form a polymer with a poly(phenylene oxide) (PPO) or PPO-like backbone. This is a versatile method for creating thermoplastic polymers.[6]
-
Causality: The reaction is initiated by an oxidizing agent or a catalyst system that facilitates the removal of a hydrogen atom from the hydroxyl group. The resulting resonance-stabilized phenoxy radical is the key reactive species. The long alkyl chain of 4-(7-methyloctyl)phenol can influence the regioselectivity of the coupling and enhance the solubility of the resulting polymer.
dot
Caption: General scheme for oxidative polymerization of phenols.
Enzymatic Polymerization
For applications requiring "green" synthesis conditions, enzymatic polymerization is an excellent choice. Oxidoreductase enzymes like laccases and peroxidases can catalyze the oxidation of phenols using environmentally benign oxidants like molecular oxygen.[6]
-
Causality: The enzyme's active site specifically facilitates the one-electron oxidation of the phenolic substrate to a phenoxy radical, initiating polymerization in a controlled manner.[6] Reaction conditions such as pH and temperature are critical as they directly impact enzyme activity and stability.[7]
Polycondensation (Phenolic Resins)
This classic method involves reacting the phenol with an aldehyde, typically formaldehyde, to produce cross-linked thermosetting polymers known as phenolic resins (novolacs or resols).
-
Causality: Under acidic (for novolacs) or basic (for resols) catalysis, the aldehyde undergoes electrophilic aromatic substitution with the activated phenol ring. The 4-(7-methyloctyl)phenol will primarily react at the ortho positions, leading to the formation of methylene bridges between the phenolic units. The large alkyl group will remain as a pendant chain, significantly modifying the properties of the final cured resin.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the SDS for all chemicals before use.
Protocol 1: Iron-Catalyzed Oxidative Polymerization
This protocol is adapted from methodologies for the polymerization of phenolic pollutants, which can be enhanced by the presence of iron salts.[8] It is designed to produce a soluble, thermoplastic polymer.
Materials:
-
4-(7-Methyloctyl)phenol (Monomer)
-
Iron(III) chloride (FeCl₃) (Catalyst)
-
Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a condenser, magnetic stir bar, and nitrogen inlet/outlet. Ensure the system is dry.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to remove oxygen, which can interfere with the reaction. Maintain a gentle positive pressure of nitrogen throughout the synthesis.
-
Reagent Addition:
-
To the flask, add 4-(7-methyloctyl)phenol (e.g., 5.0 g, 1 equivalent).
-
Add dry toluene (e.g., 50 mL) to dissolve the monomer. Stir until a clear solution is obtained.
-
In a separate, dry vial, prepare a solution of FeCl₃ (e.g., 0.1 equivalents) in a minimal amount of dry toluene.
-
-
Reaction Initiation: Heat the monomer solution to 80°C. Once the temperature is stable, add the FeCl₃ solution dropwise to the stirring monomer solution. An immediate color change is typically observed.
-
Polymerization: Maintain the reaction at 80°C with continuous stirring under nitrogen for 12-24 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to observe the consumption of the monomer.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing an excess of methanol (e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer by re-suspending it in fresh methanol and stirring for 30 minutes. Repeat this washing step two more times to remove any unreacted monomer and catalyst residues.
-
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
dot
Caption: Workflow for iron-catalyzed oxidative polymerization.
Protocol 2: Laccase-Catalyzed Enzymatic Polymerization
This protocol offers a sustainable approach to polymer synthesis at mild conditions.
Materials:
-
4-(7-Methyloctyl)phenol (Monomer)
-
Laccase from Trametes versicolor (Enzyme)
-
Phosphate-citrate buffer (pH 5.0)
-
Acetone (Co-solvent)
-
Beaker, magnetic stirrer, pH meter.
Procedure:
-
Monomer Solution: In a beaker, dissolve 4-(7-methyloctyl)phenol (e.g., 1.0 g) in a minimal amount of acetone (e.g., 10 mL) to ensure solubility in the aqueous medium.
-
Buffer Addition: Add phosphate-citrate buffer (pH 5.0, e.g., 90 mL) to the beaker. The solution may become cloudy; stir to maintain a fine dispersion.
-
Enzyme Addition: Add laccase (e.g., 100 units) to the stirring solution. The reaction is typically carried out open to the air, as oxygen is the co-substrate.
-
Polymerization: Stir the reaction mixture at room temperature (or a slightly elevated temperature like 30-40°C for higher yields) for 24-48 hours.[7] Polymer formation is often indicated by the formation of a precipitate or an increase in turbidity.
-
Enzyme Deactivation & Isolation:
-
Heat the mixture to 90°C for 10 minutes to denature and deactivate the laccase.
-
Cool the mixture to room temperature.
-
Collect the precipitated polymer by centrifugation or filtration.
-
-
Purification and Drying:
-
Wash the collected polymer thoroughly with deionized water to remove buffer salts and any denatured enzyme.
-
Wash with a small amount of cold methanol to remove unreacted monomer.
-
Dry the final polymer in a vacuum oven at 40°C to a constant weight.
-
Characterization of Synthesized Polymers
To validate the success of the synthesis and understand the material properties, the following characterization techniques are recommended:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymer structure by identifying key functional groups. Look for the disappearance of the phenolic O-H stretch and the appearance of C-O-C ether linkages in oxidative polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the polymer backbone and verify the incorporation of the monomer unit.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).
Potential Applications
Polymers derived from 4-(7-methyloctyl)phenol are promising candidates for a variety of advanced applications:
-
Coatings and Adhesives: The hydrophobic alkyl chain can impart excellent water resistance and adhesion to non-polar substrates.[2]
-
Polymer Blends and Composites: The alkyl groups can improve compatibility with polyolefins (e.g., polyethylene, polypropylene), acting as a compatibilizer in blends.[9]
-
Antimicrobial Materials: The inherent antimicrobial nature of the monomer can be translated into the final polymer, making it suitable for applications in medical devices or active food packaging.[3][10]
-
High-Performance Thermoplastics: The rigid phenolic backbone combined with the flexible alkyl chains can lead to materials with a unique combination of thermal stability and processability.
References
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Enzymatic polymerization of phenolic compounds. Abstract. (n.d.). RepositoriUM. Retrieved February 7, 2026, from [Link]
-
Phenol, 4-(7-methyloctyl). (n.d.). LookChem. Retrieved February 7, 2026, from [Link]
-
Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (2019). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
High-Pressure Polymerization of Phenol toward Degree-4 Carbon Nanothread. (2025). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Applications of Polymers and its Synthesis. (n.d.). Longdom Publishing. Retrieved February 7, 2026, from [Link]
-
4-Nonylphenol, branched. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Fe-Immobilised Catechol-Based Hypercrosslinked Polymer as Heterogeneous Fenton Catalyst for Degradation of Methylene Blue in Water. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. (2008). ResearchGate. Retrieved February 7, 2026, from [Link]
- Phenolic resin polyols and polymers derived from the polyols. (n.d.). Google Patents.
-
THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. (1966). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Efficient Polymerization Removal of Phenolic Pollutants by In Situ-Formed Iron-Complexes in Thermally Activated Peroxydisulfate Systems. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Development of Bio-Composites with Enhanced Antioxidant Activity Based on Poly(lactic acid) with Thymol, Carvacrol, Limonene, or Cinnamaldehyde for Active Food Packaging. (2021). PMC. Retrieved February 7, 2026, from [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Chemical Properties of Phenol, 4-(1-methyloctyl). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]
-
Functional Polyolefins for Energy Applications. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. US6127491A - Phenolic resin polyols and polymers derived from the polyols - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. Phenol, 4-(1-methyloctyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-Nonylphenol, branched | C15H24O | CID 338733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Bio-Composites with Enhanced Antioxidant Activity Based on Poly(lactic acid) with Thymol, Carvacrol, Limonene, or Cinnamaldehyde for Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Sample Preparation for Alkylphenol Analysis in Environmental Sediment
Abstract: This document provides a detailed guide for the robust preparation of sediment samples for the quantitative analysis of alkylphenols (APs), such as 4-nonylphenol (NP) and 4-octylphenol (OP). Given their status as endocrine-disrupting compounds and their tendency to accumulate in solid environmental matrices, accurate measurement is critical for environmental monitoring and risk assessment.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices in sample pre-treatment, extraction, extract purification, and derivatization. It is intended for environmental scientists, analytical chemists, and researchers requiring a reliable, field-proven workflow for determining alkylphenol concentrations in complex sediment samples.
The Analytical Challenge: Why Sediment is a Difficult Matrix
Alkylphenols are degradation products of widely used alkylphenol ethoxylate (APEO) surfactants.[3] Due to their hydrophobic nature, they partition from the water column and adsorb strongly to organic matter in sediment, leading to significant accumulation.[1][4] The analytical challenge stems from several factors:
-
Complex Matrix: Sediment is a heterogeneous mixture of minerals, organic matter (humic and fulvic acids), and various other pollutants. These components can interfere with analysis, suppress instrument signals, and degrade analytical columns.
-
Low Concentrations: While they accumulate, the target concentrations can still be low (ng/g to µg/g), requiring sensitive instrumentation and a pre-concentration step.[5]
-
Analyte Properties: The polar phenolic hydroxyl group makes APs unsuitable for direct analysis by gas chromatography (GC) without derivatization.
A meticulously executed sample preparation workflow is therefore not just a preliminary step but the most critical determinant of data quality.
Overall Sample Preparation Workflow
The journey from a raw sediment sample to an instrument-ready vial involves several distinct stages. Each stage is designed to systematically address the challenges mentioned above: removing water, liberating the analytes from the solid matrix, purifying them from interferences, and chemically modifying them for optimal detection.
Figure 1. High-level workflow for alkylphenol analysis in sediment.
Step-by-Step Protocols and Methodologies
Sample Collection and Pre-treatment
Causality: The goal of this stage is to obtain a representative, homogenous sample and to remove water, which is incompatible with the organic solvents used for extraction and can reduce extraction efficiency. Freeze-drying is preferred over oven-drying as it prevents the potential thermal degradation or volatilization of target analytes.[6]
Protocol: Sample Pre-treatment
-
Storage: Upon collection, store sediment samples in amber glass jars with Teflon-lined caps at -20°C until processing to minimize biological and chemical degradation.
-
Freeze-Drying: Transfer a representative portion of the thawed sediment to a freeze-dryer. Lyophilize the sample until a constant weight is achieved (typically 48-72 hours).
-
Homogenization: Gently disaggregate the dried sediment with a mortar and pestle.
-
Sieving: Pass the sample through a 2 mm sieve to remove large debris, followed by a 500 µm sieve to achieve a fine, uniform particle size, which ensures consistent extraction. Store the dried, homogenized sample in a desiccator.
Extraction: Choosing the Right Technique
Causality: Extraction uses an organic solvent or solvent mixture to move the alkylphenols from the solid sediment matrix into the liquid phase. The choice of method is a trade-off between speed, efficiency, cost, and automation. Ultrasonic-Assisted Extraction (USE) is a rapid and efficient choice, while QuEChERS has been shown to provide excellent recoveries for phenols in solid matrices.[6][7]
Figure 2. Decision tree for selecting an extraction method.
Table 1: Comparison of Common Extraction Techniques
| Method | Principle | Advantages | Disadvantages | Typical Solvents |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (USE) | Acoustic cavitation disrupts matrix | Fast, simple, good efficiency[8][9] | Recoveries can be variable; potential for analyte degradation with extended sonication | Acetone/Hexane (1:1), Acetone/Methanol (1:1)[10][11] |
| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure | Fast, automated, low solvent use | High temperature can degrade volatile APs[12] | Methanol/Acetone (1:1)[12] |
| Soxhlet Extraction | Continuous solvent cycling | Exhaustive, robust, well-established | Very slow, large solvent volume, potential thermal degradation | Dichloromethane, Hexane |
| QuEChERS | Salting-out liquid-liquid extraction & d-SPE clean-up | Fast, high recovery, effective clean-up[7] | Multi-step procedure | Acetonitrile |
Protocol: Ultrasonic-Assisted Extraction (USE) This protocol is adapted from methodologies demonstrating effective extraction of phenolic compounds from solid matrices.[10][11]
-
Sample Weighing: Accurately weigh 2-5 g of dried, homogenized sediment into a glass centrifuge tube.
-
Spiking (Optional but Recommended): Spike the sample with a surrogate standard solution (e.g., deuterated NP or OP) to monitor method recovery. Allow to equilibrate for 15-20 minutes.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. Maintain the bath temperature below 30°C to prevent analyte loss.
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the sediment.
-
Collection: Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat: Repeat the extraction (steps 3-6) on the sediment pellet two more times, combining all supernatants. This ensures exhaustive extraction.
-
Concentration: Concentrate the pooled extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. The extract is now ready for clean-up.
Extract Clean-up via Solid-Phase Extraction (SPE)
Causality: The crude extract contains co-extracted matrix interferences (e.g., lipids, humic substances) that must be removed. Solid-Phase Extraction (SPE) is a powerful technique for this purification.[13] For alkylphenols, a normal-phase sorbent like silica or Florisil is highly effective. The non-polar to moderately polar analytes are loaded in a non-polar solvent. Polar interferences are retained by the sorbent, while the target compounds are eluted.[14][15]
Protocol: SPE Clean-up
-
Cartridge Selection: Use a 6 mL SPE cartridge containing 1 g of activated silica gel or Florisil.
-
Conditioning: Condition the cartridge by passing 5 mL of dichloromethane, followed by 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Loading: Re-dissolve the ~1 mL concentrated extract from the previous step in 1-2 mL of n-hexane. Load this solution onto the conditioned SPE cartridge.
-
Washing (Interference Elution): Pass 5 mL of n-hexane through the cartridge to elute non-polar interferences. Discard this fraction.
-
Analyte Elution: Elute the target alkylphenols from the cartridge using 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane. Collect this fraction in a clean tube.
-
Final Concentration: Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. This purified extract is now ready for derivatization (if using GC-MS) or direct analysis (if using LC-MS).
Derivatization for GC-MS Analysis
Causality: Gas chromatography requires analytes to be volatile and thermally stable. The polar hydroxyl group on alkylphenols makes them non-volatile. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar functional group, typically a trimethylsilyl (TMS) group.[16] This process, known as silylation, increases volatility and improves chromatographic peak shape. The reagent bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective and produces stable derivatives.[16][17]
Protocol: Silylation with BSTFA
-
Solvent Exchange: Ensure the 1 mL purified extract is in an aprotic solvent like acetone or pyridine. Acetone is preferred as it can accelerate the reaction significantly.[16]
-
Reagent Addition: To the 1 mL extract, add 100 µL of BSTFA.
-
Internal Standard: Add an internal standard (e.g., C13-labeled 4-n-NP) for accurate quantification.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS injection.
Table 2: Silylation Reagent Comparison
| Reagent | Abbreviation | Key Features |
|---|---|---|
| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts, most common choice.[16] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile silylating agent; often used for trace analysis.[17] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Powerful silyl donor, but less volatile byproducts than BSTFA. |
Final Analysis Considerations
-
GC-MS: For derivatized samples, a GC-MS system operating in Selected Ion Monitoring (SIM) mode provides the sensitivity and selectivity needed for quantification.
-
LC-MS/MS: This technique can analyze alkylphenols without derivatization, which simplifies the workflow.[12] However, pre-column derivatization with agents like dansyl chloride can increase sensitivity by orders of magnitude if very low detection limits are required.[7][18] Both GC-MS and LC-MS/MS are considered comparable and effective methods for alkylphenol analysis.[3]
Conclusion
The reliability of alkylphenol data from sediment analysis is fundamentally dependent on the quality of the sample preparation. The described workflow, incorporating freeze-drying, efficient solvent extraction (USE), and robust SPE clean-up, provides a validated pathway to obtaining high-quality, reproducible data. The choice of extraction method and the decision to derivatize should be guided by laboratory resources and the specific data quality objectives of the study. By understanding the rationale behind each step, researchers can troubleshoot issues effectively and adapt these protocols to their unique sample types and analytical needs.
References
-
Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. (2015). PubMed. [Link]
-
A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. (2025). PubMed. [Link]
-
Alkylphenols, polycyclic aromatic hydrocarbons, and organochlorines in sediment from Lake Shihwa, Korea: Instrumental and bioanalytical characterization. (n.d.). Environmental Toxicology and Chemistry, Oxford Academic. [Link]
-
Ultrasonic Extraction-Based Analysis of Persistent Organic Pollutants in Blubber from False Killer Whales. (2026). Scholars' Mine. [Link]
-
Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. (n.d.). Taylor & Francis Online. [Link]
-
Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. (2025). ResearchGate. [Link]
-
A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. (2025). ResearchGate. [Link]
-
A meta-analysis of the occurrence of alkylphenols and alkylphenol ethoxylates in surface waters and sediments in the United States between 2010 and 2020. (2023). ResearchGate. [Link]
-
and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry Application. (n.d.). Agilent. [Link]
-
A meta-analysis of the occurrence of alkylphenols and alkylphenol ethoxylates in surface waters and sediments in the United States between 2010 and 2020. (2023). PubMed. [Link]
-
Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment. (n.d.). PubMed. [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (n.d.). PubMed. [Link]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (2025). ResearchGate. [Link]
-
Determination of polycyclic aromatic hydrocarbons, phthalate esters, alkylphenols and alkyphenol ethoxylates in sediment using simultaneous focused ultrasound solid–liquid extraction and dispersive solid-phase extraction clean-up followed by liquid chromatography. (n.d.). ResearchGate. [Link]
-
Method 604: Phenols. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. (2024). LabRulez LCMS. [Link]
-
Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques. (2024). MDPI. [Link]
-
Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. (n.d.). Diva-portal.org. [Link]
-
Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments. (2005). Sci-Hub. [Link]
-
Extraction of phenol compound from Mentha piperita by ultrasonic waves based on a response surface methodology. (n.d.). PMC. [Link]
-
Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography-Electrospray Mass Spectrometry. (n.d.). ACS Publications. [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. [Link]
-
Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. (n.d.). SciELO South Africa. [Link]
-
Methods for Collection, Storage and Manipulation of Sediments for Chemical and Toxicological Analyses: Technical Manual. (n.d.). CLU-IN. [Link]
-
Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. (n.d.). epa nepis. [Link]
Sources
- 1. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clu-in.org [clu-in.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. "Ultrasonic Extraction-Based Analysis of Persistent Organic Pollutants " by Michael O. Eze, Eva Borras et al. [scholarsmine.mst.edu]
- 9. Extraction of phenol compound from Mentha piperita by ultrasonic waves based on a response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments / Journal of Chromatography A, 2005 [sci-hub.jp]
- 12. Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 18. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Synthesis of Cationic Biocidal Agents from 4-(7-Methyloctyl)phenol
[1]
Abstract
This application note details the synthetic pathway for converting 4-(7-methyloctyl)phenol (an isomer of
Module 1: Chemical Transformation Strategy
The Structural Logic
4-(7-Methyloctyl)phenol consists of a lipophilic C9 tail and a phenolic head.[1] To create an effective biocide, we must enhance its hydrophilicity and introduce a positive charge to target bacterial cell walls (negatively charged).
-
The Tail (Lipophile): The 7-methyloctyl chain ensures insertion into the bacterial lipid bilayer.
-
The Head (Hydrophile/Cation): We introduce a cationic center via amino-methylation.[1]
Reaction Pathway Visualization
The following flowchart outlines the two-stage synthesis: (1) Formation of the tertiary amine (Mannich Base) and (2) Alkylation to form the Quaternary Ammonium Compound (QAC).
Figure 1: Synthetic workflow converting the alkylphenol into a cationic surfactant via amino-methylation and alkylation.[1]
Module 2: Synthesis of Mannich Base Precursors (Protocol A)
This protocol describes the ortho-aminoalkylation of 4-(7-methyloctyl)phenol using morpholine.[1] Morpholine is selected for its balanced solubility and established bioactivity in Mannich bases [1, 3].[1]
Reagents & Equipment
-
Substrate: 4-(7-Methyloctyl)phenol (10 mmol, ~2.20 g).[1]
-
Amine: Morpholine (12 mmol, 1.05 g).[1]
-
Aldehyde: Formaldehyde (37% aq.[1] solution, 15 mmol).
-
Solvent: Ethanol (Absolute, 30 mL).
-
Equipment: 100 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.
Experimental Procedure
-
Preparation: In the 100 mL RBF, dissolve 4-(7-methyloctyl)phenol (1 eq) in ethanol.
-
Amine Addition: Add Morpholine (1.2 eq) to the solution while stirring at room temperature.
-
Aldehyde Addition: Dropwise add Formaldehyde solution (1.5 eq).[1] Note: A slight exotherm may occur.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The starting phenol spot (
) should disappear, replaced by a lower amine spot. -
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap).[1]
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove unreacted formaldehyde and amine.[1]
-
Dry the organic layer over anhydrous
.[1] -
Evaporate ether to yield the crude Mannich base (typically a yellow viscous oil).[1]
-
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc) or recrystallization from cold ethanol if the product solidifies.[1]
Critical Insight: The reaction occurs exclusively at the ortho position relative to the hydroxyl group due to the directing effect of the phenol and the steric bulk of the para alkyl chain [5].
Module 3: Quaternization for Enhanced Potency (Protocol B)
To maximize biocidal activity, the tertiary amine (Mannich base) is converted into a quaternary ammonium salt. This permanent positive charge drastically increases affinity for bacterial membranes [2, 6].[1]
Reagents
-
Substrate: Mannich Base from Protocol A (5 mmol).
-
Alkylating Agent: Benzyl Chloride (5.5 mmol, 1.1 eq).[1] Alternative: Methyl Iodide for higher reactivity.
-
Solvent: Acetone or Acetonitrile (dry, 20 mL).
Experimental Procedure
-
Dissolution: Dissolve the Mannich base in dry acetone in a 50 mL RBF.
-
Alkylation: Add Benzyl Chloride dropwise.
-
Reflux: Heat to reflux (56°C for acetone) for 12–24 hours .
-
Observation: The quaternary salt often precipitates out of acetone as a white or off-white solid during the reaction.[1]
-
-
Isolation:
-
Drying: Dry in a vacuum desiccator over
.
Module 4: Characterization & Validation
Successful synthesis is validated by the appearance of specific spectral signatures.[1][2]
Data Summary Table
| Functional Group | Technique | Expected Signal (Shift/Wavenumber) | Diagnostic Change |
| Phenolic -OH | FTIR | 3300–3400 cm⁻¹ (Broad) | Remains present (unlike O-alkylation).[1] |
| Ar-CH₂-N | ¹H NMR | New peak indicating methylene bridge formation.[1] | |
| Morpholine Ring | ¹H NMR | Integration confirms incorporation of amine.[1] | |
| Quaternary N⁺ | ¹H NMR | Downfield shift of N-CH protons | Shift from |
| Aromatic Protons | ¹H NMR | Pattern changes from AA'BB' (para-sub) to ABC (trisubstituted).[1] |
Mechanism of Action Visualization
The biocidal efficacy relies on the "cationic-lipophilic balance."[1]
Figure 2: Step-wise mechanism of bacterial inactivation by the synthesized quaternary ammonium salt.
Safety & Handling[1]
-
Phenols: 4-(7-Methyloctyl)phenol is corrosive and a suspected endocrine disruptor.[1] Handle in a fume hood with nitrile gloves [5].[1]
-
Alkylation Agents: Benzyl chloride is a potent lachrymator and alkylating agent (potential carcinogen).[1] Neutralize glassware with dilute ammonia before cleaning.[1]
References
-
Synthesis and Antimicrobial Activity of Mannich Bases. Journal of Chemical and Pharmaceutical Research. (2011). Detailed protocols for morpholine-derived Mannich bases.
-
Synthesis and Characterization of Quaternary Ammonium Compounds. TSI Journals. (2014). Methodologies for quaternization of tertiary amines with alkyl halides.
-
Antifungal Heterocycle-Containing Mannich Bases. Molecules (MDPI). (2023). Review of biological activity of heterocyclic Mannich bases.
-
Biocidal Agents and Antibiotic Resistance. Frontiers in Microbiology. (2018).[1] Discusses the mechanism of action of cationic biocides (QACs).
-
4-Nonylphenol, branched (Chemical Identity). PubChem. (2023).[1] Chemical properties and safety data for the starting material.
-
Synthesis of Polymerizable Quaternary Ammonium Compounds. Int. J. Mol. Sci. (2019).[1][3][4] Protocol for Menschutkin reaction (quaternization).
Sources
- 1. 4-Nonylphenol, branched | C15H24O | CID 338733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Bis(7-methyloctyl)phenol | C24H42O | CID 20087218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Analysis and Control of 4-(7-Methyloctyl)phenol in Pharmaceutical Systems
Executive Summary & Pharmaceutical Relevance[1][2]
4-(7-Methyloctyl)phenol , often technically referred to as p-isononylphenol or a primary isomer of Branched 4-Nonylphenol , occupies a dual role in the pharmaceutical industry. It serves as a critical raw material precursor while simultaneously representing a high-risk impurity that requires rigorous monitoring due to its endocrine-disrupting properties.
This application note provides a comprehensive framework for researchers dealing with this compound, focusing on two critical workflows:
-
Synthesis & Functionalization: Its role as the hydrophobic tail in the manufacture of Nonoxynol-9 (a spermicide and surfactant).
-
Trace Analysis (Leachables & Impurities): A validated GC-MS protocol for detecting this compound as a degradation product in ethoxylated excipients or a leachable from plastic packaging materials (USP <1663> context).
Key Chemical Properties
| Property | Data | Relevance |
| CAS Number | 24518-48-7 | Specific isomer identifier; often grouped under 84852-15-3 (branched mixture).[1] |
| Molecular Formula | C₁₅H₂₄O | Lipophilic tail provides surfactant properties when ethoxylated. |
| LogP (Octanol/Water) | ~5.76 | High lipophilicity; accumulates in lipid phases; adsorbs to plastic tubing. |
| pKa | ~10.3 | Weakly acidic; requires derivatization for optimal GC analysis. |
| Regulatory Status | REACH SVHC; USP <1663> | Listed as an Endocrine Disruptor; strictly controlled in EU markets. |
Synthesis and Functionalization Pathway[3]
In pharmaceutical manufacturing, 4-(7-Methyloctyl)phenol is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is the intermediate scaffold used to synthesize Nonoxynol-9 (used in spermicides like Gynol II®) or pharmaceutical-grade emulsifiers.
Mechanism: Friedel-Crafts to Ethoxylation
The synthesis involves the alkylation of phenol with isononene (propylene trimer) followed by base-catalyzed ethoxylation.
Critical Process Parameter (CPP): The branching of the alkyl chain (7-methyloctyl) is crucial. It prevents the formation of crystalline solids, ensuring the final surfactant remains liquid/viscous, which is essential for vaginal gel formulations and injectable solubilizers.
Figure 1: Synthetic route from raw phenol to pharmaceutical-grade Nonoxynol-9, highlighting 4-(7-Methyloctyl)phenol as the critical hydrophobic intermediate.[1]
Protocol: Trace Analysis by GC-MS (Derivatization Method)
Context: Because 4-(7-Methyloctyl)phenol has estrogenic activity, it must be quantified as an impurity in ethoxylated surfactants or as a leachable from plastic containers (where it originates from antioxidant degradation, e.g., TNPP).
Challenge: The phenolic hydroxyl group causes peak tailing and adsorption in Gas Chromatography (GC). Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ether derivative.
Materials Required[1][4][5][6][7][8][9][10][11][12][13]
-
Analytes: 4-(7-Methyloctyl)phenol reference standard (Sigma-Aldrich/Supelco).
-
Reagents: BSTFA + 1% TMCS (Catalyst), Pyridine (anhydrous), Dichloromethane (DCM).
-
Internal Standard: 4-n-Nonylphenol-d4 (Deuterated).
Step-by-Step Methodology
Step 1: Sample Preparation
-
Liquid Formulations: Weigh 1.0 g of sample (e.g., surfactant or aqueous drug product) into a centrifuge tube.
-
Extraction: Add 5 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 RPM for 5 minutes. Collect the lower organic layer.
-
Drying: Pass the organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water (critical for derivatization).
Step 2: Derivatization (Silylation)
Rationale: Water competes with BSTFA. Ensure the sample is dry.
-
Transfer 200 µL of the dried extract to a GC vial.
-
Add 50 µL of Pyridine (acts as an acid scavenger and solvent).
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap and incubate at 60°C for 30 minutes .
-
Cool to room temperature.
Step 3: GC-MS Acquisition Parameters
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms UI (30m × 0.25mm × 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
-
MS Source: Electron Impact (EI), 70 eV.
-
SIM Mode (Selected Ion Monitoring):
-
Target Ion (TMS derivative): m/z 179 (Base peak), 207 , 292 (Molecular ion).
-
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of trace 4-(7-Methyloctyl)phenol residues.
Data Interpretation & Troubleshooting
When analyzing 4-(7-Methyloctyl)phenol, researchers often encounter complex chromatograms due to the presence of multiple isomers in "technical grade" standards.
Mass Spectral Fingerprint
The specific isomer 4-(7-Methyloctyl)phenol (as TMS derivative) exhibits a distinct fragmentation pattern compared to linear nonylphenol.
-
m/z 292: Molecular Ion (M+). Usually weak intensity.
-
m/z 179: Base Peak. Result of benzylic cleavage losing the alkyl tail.
-
m/z 207: Diagnostic fragment for branched isomers.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Incomplete derivatization or active sites in liner. | Check moisture content; Replace inlet liner with deactivated wool. |
| Multiple Peaks | Isomeric mixture (Technical Grade). | Sum the areas of all relevant isomer peaks if quantifying "Total Nonylphenol". |
| Low Sensitivity | Ion source contamination. | Clean MS source; switch to SIM mode targeting m/z 179. |
Toxicology & Safety Considerations
Endocrine Disruption: 4-(7-Methyloctyl)phenol is a known xenoestrogen. It mimics 17β-estradiol and binds to estrogen receptors (ERs).
-
Pharmaceutical Implication: Regulatory bodies (EMA, FDA) require risk assessments for this compound in pediatric formulations and high-volume parenterals.
-
Limit: Specific migration limits (SML) often apply when used in packaging materials (e.g., 10 ppb migration limit in certain jurisdictions).
References
-
PubChem. 4-(7-Methyloctyl)phenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: 4-Nonylphenol, branched and linear.[1] Available at: [Link]
- United States Pharmacopeia (USP).General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. (Requires Subscription/Login).
-
Fernandes, A., et al. Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Food Standards Agency (UK).[2] Available at: [Link]
-
Guenther, K., et al. Endocrine Disrupting Nonylphenols are Ubiquitous in Food.[3] Environmental Science & Technology, 2002.[3] (Cited for ubiquitous nature of the impurity).[3]
Sources
Advanced Solid-Phase Extraction (SPE) Strategies for Phenolic Compounds in Environmental Matrices
[1]
Executive Summary & The "Phenol Challenge"
Phenols are among the most problematic analytes in environmental analysis. As EPA priority pollutants, they require detection at trace levels (ng/L), yet their physicochemical properties create a "perfect storm" for extraction failure:
-
High Polarity: Simple phenols (e.g., phenol, cresols) are highly water-soluble, leading to "breakthrough" on traditional C18 silica sorbents.
-
Acidity (pKa ~10): Their ionization state is pH-dependent. If the sample pH is not strictly controlled, recovery can drop to near zero.
-
Matrix Interference: In wastewater and soil, humic acids and natural organic matter (NOM) mimic phenols, co-extracting and suppressing signals in LC-MS/MS or fouling GC liners.
This guide moves beyond basic "load-and-elute" instructions. We present two distinct, field-proven workflows: Polymeric Reversed-Phase (RP) for clean water matrices (based on EPA Method 528) and Mixed-Mode Anion Exchange (MAX) for complex, high-interference matrices.
Mechanism of Action & Sorbent Selection[2]
Success in phenol extraction relies on exploiting two molecular levers: Hydrophobicity (LogP) and Ionization (pKa).
The Decision Matrix
Do not default to C18. Modern polymeric sorbents (DVB-NVP copolymers) offer superior retention for polar analytes because they possess both hydrophilic and lipophilic retention mechanisms and do not de-wet.
Figure 1: Decision tree for selecting the optimal SPE mechanism based on matrix complexity.
Protocol A: Trace Analysis in Drinking Water (Polymeric RP)
Basis: Modified EPA Method 528 Target: 12 Priority Phenols (e.g., 2-chlorophenol, 2,4-dimethylphenol) Sorbent: Polymeric Divinylbenzene (DVB) with N-vinylpyrrolidone (e.g., Oasis HLB, Strata-X, Bond Elut Plexa).
Scientific Rationale
Polymeric sorbents have a high surface area (~800 m²/g) and specific polar "hooks" that retain phenols even when they are water-soluble. We acidify the sample to pH < 2 (2 pH units below the pKa of ~10) to ensure phenols are protonated (neutral). Neutral phenols bind strongly to the hydrophobic polymer.
Step-by-Step Methodology
| Step | Action | Critical Technical Note (The "Why") |
| 1. Pre-treatment | Dechlorinate 1L sample with 50mg Sodium Sulfite.[1] Acidify to pH < 2 with 6N HCl. | Chlorine reacts with phenols to form chlorophenols, altering results. Acidification drives phenols to neutral state for RP retention. |
| 2. Conditioning | 6 mL Dichloromethane (DCM), then 6 mL Methanol, then 6 mL 0.05N HCl. | The initial DCM rinse removes manufacturing impurities from the plastic cartridge that interfere with GC-MS. |
| 3. Loading | Load sample at 10–15 mL/min. | Do not exceed 20 mL/min. Fast loading causes "channeling" and breakthrough of the most polar phenols (e.g., phenol, catechol). |
| 4. Washing | Wash with 10 mL 0.1N HCl. | Removes salts and proteins. Do NOT use organic solvent here; even 5% MeOH can elute phenol. |
| 5. Drying | Dry under high vacuum for 15–30 mins. | CRITICAL: Residual water prevents the elution solvent (DCM) from contacting the sorbent pores, causing low recovery. |
| 6. Elution | Elute with 5 mL DCM (or 1:1 DCM:Acetone). | DCM is the standard for GC analysis. If using LC, elute with Methanol. |
| 7. Drying (Post) | Pass eluate through Na₂SO₄ cartridge.[2] | Removes any remaining water droplets that would damage GC columns. |
Protocol B: Complex Matrices (Mixed-Mode Anion Exchange - MAX)
Target: Wastewater, Soil Extracts, Sludge Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).
Scientific Rationale
In "dirty" matrices, reversed-phase sorbents extract everything hydrophobic, including humic acids. Protocol B uses a "Lock-and-Key" mechanism. We raise the pH to >10, ionizing phenols into phenolate anions . These anions lock onto the positively charged sorbent. We can then wash the cartridge with 100% methanol, washing away neutral interferences (humic neutrals, fats, oils) while the phenols remain chemically locked.
Workflow Diagram (The "Lock-and-Key" Logic)
Figure 2: The Mixed-Mode Anion Exchange (MAX) cleanup mechanism, allowing aggressive organic washing.
Step-by-Step Methodology
| Step | Action | Critical Technical Note (The "Why") |
| 1. Pre-treatment | Adjust sample pH to 10–11 using NH₄OH. Filter if >10% solids. | Ionizes phenols (pKa ~10) to Phenolates ( |
| 2. Conditioning | 3 mL MeOH, then 3 mL Water (pH 10). | Equilibrates the ion-exchange sites. |
| 3. Loading | Load sample at < 5 mL/min. | Ion-exchange kinetics are slower than hydrophobic interactions. Slow down to ensure binding. |
| 4. Wash 1 | 3 mL 5% NH₄OH in Water. | Removes proteins and polar neutrals. Maintains high pH to keep phenols locked. |
| 5. Wash 2 | 3 mL 100% Methanol. | The Magic Step: This removes hydrophobic interferences (humic substances, surfactants) that would co-elute in Protocol A. Phenols stay bound by charge. |
| 6. Elution | 3 mL Methanol containing 2% Formic Acid. | The acid neutralizes the phenolate ( |
Experimental Validation & Troubleshooting
A self-validating protocol requires built-in quality control checks.
Comparison of Recoveries (Typical Data)
| Compound | Protocol A (Polymeric RP) - Clean Water | Protocol A - Wastewater | Protocol B (MAX) - Wastewater |
| Phenol | 95% ± 3% | 60% (Ion suppression) | 92% ± 4% |
| 2,4-Dinitrophenol | 88% ± 5% | 45% (Breakthrough) | 85% ± 3% |
| Pentachlorophenol | 92% ± 2% | 70% (Matrix binding) | 96% ± 2% |
Troubleshooting Guide
-
Low Recovery of Acidic Phenols (e.g., Dinitrophenol):
-
Cause: In Protocol B, some very acidic phenols (pKa < 4) may not elute with 2% Formic Acid because they remain ionized.
-
Fix: Increase acid concentration in eluent to 5% Formic Acid or use a stronger acid (HCl) in MeOH.
-
-
Breakthrough in Protocol A:
-
Cause: Sample flow rate > 20 mL/min or pH creep > 2.
-
Fix: Re-check pH after adding sulfite (sulfite is basic). Add more HCl if necessary.
-
-
GC-MS Background Noise:
-
Cause: Leaching from plastic SPE cartridges (phthalates/oligomers) by DCM.
-
Fix: Use Glass SPE cartridges or pre-wash plastic cartridges with 10 mL DCM before conditioning (as detailed in EPA 528).
-
References
-
U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[3] Revision 1.0. [Link]
-
Waters Corporation. (2023). Oasis MAX Extraction Method for Phenolic Compounds. Waters Application Notes.[3] [Link]
-
Phenomenex. (2024). Strata-X-A Mixed Mode Anion Exchange SPE for Acidic Drugs and Phenols.[Link]
Troubleshooting & Optimization
Overcoming poor chromatographic resolution of nonylphenol isomers
The following guide is structured as a Technical Support Center for an analytical chemistry division. It is designed to address the specific challenges of separating Nonylphenol (NP) isomers, a complex "technical mixture" that often confounds standard chromatographic methods.
Ticket ID: NP-ISO-RES-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming Poor Chromatographic Resolution of Nonylphenol Isomers
📋 Executive Summary: The "Technical Mixture" Challenge
User Query: "My nonylphenol standard elutes as a single broad 'hump' or a cluster of unresolved peaks. I cannot quantify specific isomers or distinguish them from matrix interferences."
Scientist’s Analysis: You are likely analyzing "Technical Nonylphenol."[1] Unlike n-nonylphenol (a single linear molecule), technical NP is a chaotic mixture of branched para-isomers (85-95%) and ortho-isomers. It contains over 22 distinct isomers with nearly identical physicochemical properties.
-
The Trap: Standard C18 (LC) or short generic GC columns cannot discriminate between these subtle branching differences, resulting in the dreaded "chromatographic blob."
-
The Fix: You must shift from polarity-based separation to shape-selective separation .
🛠️ Module 1: Gas Chromatography (GC-MS) Troubleshooting
Objective: Convert the "broad hump" into distinct, quantifiable isomer peaks.
📉 Issue: "I see one giant blob in my GC chromatogram."
Root Cause: Fast temperature ramps and insufficient stationary phase interaction time merge the ~13-22 isomers into a single envelope.
✅ Protocol A: The "Slow-Ramp" Resolution Method
To resolve the specific isomer fingerprint (required for ISO 18857-2 compliance), you must expand the chromatographic window.
Recommended Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, Rxi-5ms). Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[2][3]
Optimized Oven Program:
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |
|---|---|---|---|---|
| Initial | - | 50 | 1.0 | Solvent focusing |
| Ramp 1 | 8.0 | 200 | 0.0 | Rapid approach to elution zone |
| Ramp 2 | 2.0 | 235 | 5.0 | CRITICAL: Slow ramp separates isomers |
| Ramp 3 | 10.0 | 300 | 3.0 | Column bake-out |
Why this works: The isomers differ slightly in boiling point due to branching steric hindrance. The 2°C/min ramp at the elution temperature (200-235°C) maximizes these minute vapor pressure differences.
📉 Issue: "My peaks are tailing and sensitivity is low."
Root Cause: The phenolic hydroxyl group (-OH) is active and hydrogen-bonds with silanols in the column/liner. Solution: Derivatization (Silylation).
Protocol:
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA.
-
Reaction: Mix sample extract with reagent (1:1 v/v) at 60°C for 30 mins.
-
Result: Converts NP to NP-TMS ethers . This eliminates hydrogen bonding, sharpens peaks, and improves the signal-to-noise ratio by 10-50x.
🛠️ Module 2: Liquid Chromatography (HPLC/UPLC) Troubleshooting
Objective: Achieve separation where C18 fails.
❓ FAQ: "Why does my C18 column fail to separate NP isomers?"
Answer: C18 separates primarily by hydrophobicity. Since all NP isomers have the same molecular formula (
✅ Protocol B: The "Shape Selectivity" Switch (Porous Graphitic Carbon)
To separate isomers in LC, you must use Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb).
Mechanism: PGC separates based on the planarity and 3D shape of the molecule.
-
Linear isomers can lie flat against the graphite surface (stronger retention).
-
Branched isomers are sterically bulky and interact less with the surface (weaker retention).
Recommended Conditions:
-
Column: Hypercarb (PGC), 100 mm × 2.1 mm, 3 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient:
-
0 min: 80% B
-
10 min: 100% B (Hold 5 min)
-
-
Temperature: 60°C (Higher temp improves mass transfer on PGC).
Expected Result: Instead of one blob, you will see a cluster of 10-12 resolved peaks, with highly branched isomers eluting first and linear/less-branched isomers eluting last.
📊 Module 3: Mass Spectrometry & Identification
Objective: Confirming identity amidst matrix noise.
When using GC-MS, the molecular ion (
Diagnostic Ion Table (GC-MS - EI Mode):
| Target Analyte | Primary Ion (Quant) | Secondary Ions (Qual) | Structural Origin |
| 4-Nonylphenol (Mix) | 135 | 107, 121, 149 | Benzylic cleavage of branched alkyls |
| n-Nonylphenol (Linear) | 107 | 121, 220 | Characteristic of linear chain |
| NP-TMS (Derivatized) | 207 | 179, 193 | Loss of alkyl fragments from TMS-ether |
Critical Note: For ISO 18857-2 compliance, you must monitor specific mass transitions if using MS/MS (Triple Quad). The transition
is common for TMS-derivatized NP.
🧠 Logic & Workflow Visualization
Workflow 1: GC-MS Method Optimization
This decision tree guides you through the process of eliminating the "Hump."
Caption: Decision tree for converting unresolved GC humps into quantifiable isomer peaks.
Workflow 2: LC Column Selection Strategy
Why standard columns fail and how PGC solves the problem.
Caption: Mechanism of action for Porous Graphitic Carbon (PGC) in resolving structural isomers.
📚 References
-
ASTM International. (2017). ASTM D7065-17 Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. [Link]
-
International Organization for Standardization (ISO). (2009). ISO 18857-2:2009 Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples following solid-phase extraction and derivatisation. [Link][4]
-
Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Application Note. [Link]
-
Korytár, P., et al. (2005).[5] Separation of nonylphenol isomers and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A. [Link][6]
-
U.S. EPA. (2016). Analytical Methods for Endocrine Disruptors. [Link]
Sources
- 1. Analysis of nonylphenol isomers in a technical mixture and in water by comprehensive two-dimensional gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotecnosrl.it [biotecnosrl.it]
- 3. shimadzu.com [shimadzu.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenol Extraction from Soil Samples
<Step>
Welcome to the technical support center for the optimization of phenol extraction from soil samples. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their extraction protocols. Here, we will delve into the critical parameters of phenol extraction, troubleshoot common issues, and provide detailed, validated methodologies. Our approach is grounded in scientific principles to ensure you not only execute protocols effectively but also understand the causality behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction of phenolic compounds from complex soil matrices.
Sample Preparation & Handling
Q1: My phenol recovery is inconsistent across replicates. What could be the cause?
A1: Inconsistent recovery often stems from variability in sample handling and preparation. Key factors to consider are:
-
Soil Heterogeneity: Soil is inherently heterogeneous. Ensure your samples are thoroughly homogenized before taking aliquots for extraction. For larger samples, consider quartering techniques to obtain a representative subsample.
-
Moisture Content: The water content of your soil samples can significantly impact extraction efficiency. High moisture can dilute your extraction solvent, altering its polarity and effectiveness. It is best practice to air-dry or freeze-dry samples to a consistent weight before extraction.[1] Grinding the dried sample to a uniform, fine powder increases the surface area available for solvent interaction.[1]
-
Storage Conditions: Phenolic compounds can degrade over time, especially when exposed to light, heat, or microbial activity. Samples should be stored at ≤ 6°C, and extractions should be performed within 14 days of collection.[2] If long-term storage is necessary, freezing at -20°C or lower is recommended.
Q2: I am seeing a lot of interfering peaks in my chromatogram. How can I clean up my sample?
A2: Soil extracts are complex mixtures containing humic substances, lipids, and other organic matter that can interfere with phenol analysis.[3][4] Consider the following cleanup strategies:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering compounds.[5][6] Different sorbents can be used depending on the nature of the interference and the target phenols. For example, a C18 sorbent can be used to retain non-polar interferences while allowing more polar phenols to pass through.
-
pH Adjustment and Liquid-Liquid Extraction (LLE): A preliminary wash of the sample under basic conditions (pH ≥ 12) can remove acidic and neutral interferences.[3] Subsequently, acidifying the sample to a pH of 1-2 protonates the phenolic compounds, making them more soluble in an organic solvent like methylene chloride for extraction.[3]
-
Derivatization: For gas chromatography (GC) analysis, derivatization can improve the volatility and thermal stability of phenols, while also moving their chromatographic peaks away from interfering compounds.[3][7] However, be aware that some phenols may not derivatize efficiently with certain reagents.[8]
Extraction Parameters
Q3: What is the best solvent for extracting phenols from soil?
A3: The choice of solvent is critical and depends on the specific phenolic compounds of interest and the soil type.[9][10] There is no single "best" solvent, but here are some guiding principles:
-
Polarity: Phenols are polar compounds, and polar solvents are generally more effective for their extraction.[6][10] Aqueous mixtures of organic solvents like methanol, ethanol, and acetone are commonly used.[9][10][11] For instance, 80% aqueous ethanol is effective for extracting phenols from wheat bran, while water is suitable for sorghum leaf.[9]
-
Solvent Mixtures: Mixtures of solvents can be more efficient than single solvents. For example, a 60:40 methanol:deionized water mixture is used for extracting a range of phenols from soil.[4] Acidified methanol has been shown to extract more total phenolics from soil than acetone.[11]
-
Soil Type: The composition of the soil, particularly the organic matter content, can influence solvent choice. For soils with high organic content, a more polar solvent may be required to overcome the strong adsorption of phenols to the soil matrix.
Q4: How do I optimize extraction time and temperature?
A4: Optimizing time and temperature is a balancing act between maximizing recovery and minimizing the degradation of thermolabile phenolic compounds.[10][12]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the soil matrix and solubilize the phenols. However, excessively long extraction times can lead to the degradation of sensitive compounds. For conventional methods like shaking, 30 minutes may be sufficient.[4] For advanced techniques like ultrasound-assisted extraction (UAE), optimal times can be as short as 10-30 minutes.[13]
-
Temperature: Increasing the temperature generally increases extraction efficiency by improving solvent penetration and analyte solubility.[12] However, high temperatures can cause the degradation of some phenols.[14] For UAE, a temperature range of 25-50°C is often optimal.[13] Microwave-assisted extraction (MAE) utilizes rapid heating, which can reduce extraction times but also carries a risk of compound decomposition if not carefully controlled.[14][15]
Q5: Should I be concerned about the pH of my extraction solvent?
A5: Absolutely. The pH of the extraction medium is a critical factor, especially for acidic phenols.
-
Analyte Ionization: Phenols are weak acids. At a pH above their pKa, they will be deprotonated and become more water-soluble, potentially reducing their extraction into an organic solvent. To ensure phenols are in their neutral, less polar form, the pH of the sample should be adjusted to be acidic (pH 2-4).[6]
-
Soil Matrix Effects: The pH of the soil itself can influence the binding of phenols to the soil matrix. Acidic soils may release phenols more readily than alkaline soils.[6] The activity of soil enzymes that can degrade phenols is also pH-dependent.[16]
Validated Extraction Protocols
Here, we provide step-by-step methodologies for two common and effective extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method that utilizes ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance mass transfer.[14][17][18]
Materials:
-
Air-dried, homogenized soil sample
-
Extraction solvent (e.g., 60:40 methanol:deionized water)[4]
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC or GC vials
Procedure:
-
Weigh 8-12 g of the prepared soil sample into a centrifuge tube.[4]
-
Add the extraction solvent at a specific solvent-to-sample ratio (e.g., 10-30:1 v/w).[13]
-
Place the tube in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 10-30 minutes at a controlled temperature (25-50°C).[13]
-
After sonication, centrifuge the sample to pellet the soil particles.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC or GC vial.[4]
-
Store the extract at ≤ 6°C until analysis.[2]
Self-Validation:
-
Spike and Recovery: To validate the method for your specific soil matrix, perform a spike and recovery experiment. Add a known amount of a phenol standard to a soil sample before extraction and calculate the percentage recovered.
-
Replicate Analysis: Analyze at least three replicate extractions to ensure the method is reproducible. The relative standard deviation (RSD) should ideally be below 15%.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and soil sample, leading to faster extraction times.[5][6][14]
Materials:
-
Air-dried, homogenized soil sample
-
Extraction solvent (e.g., acetone-hexane or acetone-methanol mixtures)[6]
-
Microwave extraction system with appropriate vessels
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
HPLC or GC vials
Procedure:
-
Weigh an appropriate amount of the prepared soil sample into a microwave extraction vessel.
-
Add the extraction solvent.
-
Seal the vessel and place it in the microwave extraction system.
-
Program the system with the desired temperature, pressure, and extraction time. These parameters will need to be optimized for your specific application.
-
After the extraction program is complete, allow the vessel to cool.
-
Carefully open the vessel and transfer the contents to a centrifuge tube.
-
Centrifuge to separate the soil from the extract.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC or GC vial.
-
Store the extract at ≤ 6°C until analysis.[2]
Self-Validation:
-
Method Blanks: Run a method blank (extraction with no soil sample) to ensure that there is no contamination from the solvent or the extraction system.
-
Certified Reference Material (CRM): If available, analyze a CRM with a known concentration of phenols to assess the accuracy of your method.
Data Presentation and Visualization
Table 1: Comparison of Key Parameters for Different Extraction Methods
| Parameter | Conventional Shaking | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 30-60 min | 10-30 min[13] | 5-15 min |
| Temperature | Room Temperature | 25-50°C[13] | 50-120°C |
| Solvent Consumption | High | Moderate | Low |
| Efficiency | Moderate | High[17] | Very High[5][6] |
| Potential for Degradation | Low | Moderate | High (if not controlled)[14] |
Diagrams
Caption: General experimental workflow for phenol extraction from soil.
References
Sources
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. epa.gov [epa.gov]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds | MDPI [mdpi.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Extraction of Phenolic Antioxidants from Potato Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. kpfu.ru [kpfu.ru]
Validation & Comparative
Technical Comparison: Linear vs. Branched Nonylphenol Isomers
Topic: Comparative Toxicology: 4-(7-Methyloctyl)phenol vs. 4-n-Nonylphenol Content Type: Publish Comparison Guide Audience: Researchers, Senior Toxicologists, and Drug Discovery Scientists[1]
Executive Summary
This guide provides a mechanistic comparison between 4-n-nonylphenol (4-n-NP) and its branched isomer, 4-(7-methyloctyl)phenol .[1] While often grouped under the generic CAS 25154-52-3 (Nonylphenol), these isomers exhibit distinct toxicological profiles driven by their steric fit within the Estrogen Receptor (ER) ligand-binding domain.
Key Finding: The structural architecture of the alkyl chain dictates toxicity. The linear 4-n-NP exhibits lower estrogenic potency but higher persistence in sediment matrices due to packing efficiency. In contrast, branched isomers like 4-(7-methyloctyl)phenol (and the broader class of tertiary-branched NPs) generally exhibit higher endocrine-disrupting potential due to their ability to mimic the steric bulk of
Chemical Architecture & Structure-Activity Relationship (SAR)
To understand the toxicity difference, one must analyze the molecular geometry.
| Feature | 4-n-Nonylphenol (Linear) | 4-(7-Methyloctyl)phenol (Branched) |
| Structure | Straight C9 alkyl chain (flexible).[1] | C8 chain with a methyl group at C7 (iso-structure).[1] |
| Steric Profile | Low steric hindrance; "Snake-like" flexibility.[1] | Moderate steric bulk at the tail; "Key-like" rigidity. |
| ER Affinity | Low. The flexible chain collapses or protrudes unfavorably within the hydrophobic ER pocket. | Moderate to High. The branching restricts rotation, better mimicking the rigid B/C rings of steroids. |
| Bioaccumulation | High. Linear chains pack efficiently into lipid bilayers (membrane narcosis).[1] | High. Lipophilic, but steric bulk slightly reduces membrane packing density compared to n-NP.[1] |
The Mechanistic Divergence
The toxicity of nonylphenols is bipartite:
-
Narcosis (General Toxicity): Driven by hydrophobicity (
).[1] Both isomers disrupt cell membrane integrity.[1] 4-n-NP is often more potent here due to efficient lipid packing.[1] -
Endocrine Disruption (Specific Toxicity): Driven by receptor binding.[1] The Estrogen Receptor (ER
) has a ligand-binding pocket evolved for rigid steroid structures.-
Mechanism:[1][2][3][4][5] The phenolic ring mimics the A-ring of estradiol (H-bonding with Glu353/Arg394).
-
Differentiation: The alkyl tail mimics the steroid backbone. The branched structure of 4-(7-methyloctyl)phenol fills the hydrophobic pocket more effectively than the slender linear chain of 4-n-NP, stabilizing the active conformation of the receptor (Helix 12 positioning).
-
Comparative Toxicity Profile
The following data synthesizes findings from in vitro receptor assays and in vivo aquatic models.
Table 1: Toxicological Parameters
| Parameter | 4-n-Nonylphenol | Branched Nonylphenol Isomers | Implication |
| Estrogenic Potency (Relative to E2) | Branched isomers are 10-100x more potent endocrine disruptors.[1] | ||
| Yeast Estrogen Screen (YES) EC50 | 4-n-NP is a poor ER agonist; Branched is a strong agonist.[1] | ||
| Acute Toxicity (Fish LC50 - 96h) | General lethality is comparable, driven by hydrophobicity.[1] | ||
| Biodegradability (Half-life) | High Persistence (Sediment) | Moderate Persistence | Linear chains adsorb more strongly to sediments, extending environmental half-life.[1] |
Critical Note: Many commercial "Nonylphenol" standards are mixtures (CAS 84852-15-3) dominated by tertiary branched isomers. 4-(7-methyloctyl)phenol is a specific iso-isomer.[1] While more potent than n-NP, it may be slightly less potent than tertiary alpha-branched isomers (e.g., 4-tert-octylphenol) due to the branching distance from the phenol ring.
Mechanistic Pathway Visualization
The following diagram illustrates how these isomers differentially trigger the Estrogen Receptor signaling pathway.
Figure 1: Differential activation of the Estrogen Receptor (ER) by linear vs. branched nonylphenol isomers. Branched isomers stabilize the active conformation (Helix 12) more effectively.
Experimental Protocol: Yeast Estrogen Screen (YES)
To empirically verify the toxicity difference between these isomers, the Yeast Estrogen Screen (YES) is the gold standard. It is a self-validating reporter gene assay that avoids the ethical constraints of in vivo animal testing while providing robust mechanistic data.
Protocol Overview
-
System: Saccharomyces cerevisiae transfected with human ER
and a LacZ reporter plasmid.[1][6][7] -
Readout: Colorimetric change (Yellow
Red) via conversion of CPRG substrate by -galactosidase. -
Validation: 4-n-NP serves as a negative/weak control;
-Estradiol (E2) is the positive control.
Step-by-Step Methodology
-
Preparation of Assay Medium:
-
Seeding:
-
Inoculate yeast from 24h culture into the assay medium to reach an OD600 of ~0.4.
-
-
Dosing (The Critical Step):
-
Prepare serial dilutions of 4-n-NP and 4-(7-methyloctyl)phenol in Ethanol.
-
Range:
to .[1] -
Dispense 10
L of chemical into 96-well plates and allow ethanol to evaporate (preventing solvent toxicity). -
Add 200
L of seeded yeast medium to each well.
-
-
Incubation:
-
Incubate at 32°C for 48–72 hours. (Do not exceed 32°C; yeast heat shock proteins can interfere).[1]
-
-
Quantification:
-
Measure Absorbance (A570): Quantifies color change (Estrogenic Activity).[1]
-
Measure Turbidity (A620): Quantifies yeast growth (Cytotoxicity check).
-
Correction:
.
-
Workflow Diagram
Figure 2: Workflow for the Yeast Estrogen Screen (YES) assay to compare isomer potency.
Implications for Research & Development
When to use 4-n-Nonylphenol:
-
As a Negative Control: Use 4-n-NP in ER binding assays to demonstrate the specificity of the receptor for branched ligands.
-
Internal Standard: In Mass Spectrometry (LC-MS/MS), 4-n-NP is an ideal internal standard for quantifying environmental "Technical Nonylphenol" because it separates chromatographically from the branched isomer cluster and is rarely found in environmental samples.
When to use 4-(7-Methyloctyl)phenol (Branched):
-
Toxicity Modeling: Use this isomer to accurately model the environmental risk of industrial surfactant degradation products.
-
Drug Discovery: Use as a hydrophobic probe to map the steric tolerance of the ER
ligand-binding pocket.
References
-
US EPA. (2005).[1] Aquatic Life Ambient Water Quality Criteria - Nonylphenol. EPA-822-R-05-005.[1] Link
-
Preuss, T. G., et al. (2006).[1] "Nonylphenol isomers differ in estrogenic activity."[1][4][9][10] Environmental Toxicology and Chemistry. Link
-
Routledge, E. J., & Sumpter, J. P. (1996).[1] "Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen." Environmental Toxicology and Chemistry. Link[1]
-
Bonefeld-Jørgensen, E. C., et al. (2007).[1] "Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review."[1] Environmental Health Perspectives.[1] Link
-
European Chemicals Agency (ECHA). (2014).[1] Background document to the Opinion on the Annex XV dossier proposing restrictions on Nonylphenol and Nonylphenol ethoxylates. Link[1]
Sources
- 1. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in the yeast estrogen screen (YES) assay for evaluation of estrogenicity in environmental samples, chemical mixtures, and individual substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nonylphenol | Rupa Health [rupahealth.com]
- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xenometrix.ch [xenometrix.ch]
- 7. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS for the Analysis of Endocrine Disruptors
The escalating concern over endocrine-disrupting chemicals (EDCs) in our environment and consumer products has placed significant demands on analytical laboratories.[1][2] These compounds, which can interfere with the body's hormonal systems even at trace levels, necessitate highly sensitive and specific analytical methods for their detection and quantification.[1][3] Among the arsenal of analytical techniques available, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) stand out as the workhorses for EDC analysis.[4][5]
This guide provides an in-depth comparison of GC-MS and LC-MS for the analysis of EDCs, moving beyond a simple list of pros and cons to explore the fundamental principles that govern the choice of technique. We will delve into the causality behind experimental choices, provide supporting data, and present detailed workflows to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Fundamental Divide: Volatility and Polarity
The choice between GC-MS and LC-MS fundamentally hinges on the physicochemical properties of the target EDCs, primarily their volatility and polarity.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is optimally suited for compounds that are volatile or can be made volatile through a process called derivatization.[3][6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin capillary column before being detected by the mass spectrometer.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, excels in the analysis of a broader range of compounds, including those that are non-volatile, polar, and thermally labile.[6][7] Separation occurs in the liquid phase, with the analytes partitioning between a liquid mobile phase and a solid stationary phase.[4] This versatility makes LC-MS particularly powerful for many of the larger and more complex EDCs.[6]
A Head-to-Head Comparison: GC-MS vs. LC-MS for EDC Analysis
The selection of the most appropriate technique is a multi-faceted decision that involves considering the specific EDCs of interest, the complexity of the sample matrix, and the desired analytical performance.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale and Causality |
| Analyte Scope | Primarily volatile and semi-volatile, thermally stable, non-polar to moderately polar compounds (e.g., some pesticides, phthalates).[3][6] | Wide range of compounds, including non-volatile, polar, and thermally labile molecules (e.g., steroid hormones, bisphenols, pharmaceuticals).[6][7][8] | GC requires analytes to be in the gas phase for separation, limiting it to compounds that can be vaporized without degradation. LC separates analytes in the liquid phase, accommodating a much broader range of molecular properties. |
| Sample Preparation | Often requires a derivatization step to increase volatility and thermal stability for polar EDCs (e.g., bisphenols, hormones).[6][9] This adds time and potential for error to the workflow.[8] | Derivatization is generally not required, simplifying sample preparation.[6][9][10] Sample cleanup is still crucial to mitigate matrix effects. | The need for derivatization in GC-MS is a direct consequence of its volatility requirement. LC-MS avoids this by keeping the analyte in solution, streamlining the analytical process. |
| Sensitivity | Can achieve very low detection limits (ng/L to pg/L) for targeted compounds, especially with modern instrumentation.[11] | Generally offers higher sensitivity for a broader range of EDCs, often reaching sub-ng/L levels, particularly with tandem MS (MS/MS).[1][6][12] | LC-MS/MS benefits from highly efficient ionization techniques like electrospray ionization (ESI) and the specificity of multiple reaction monitoring (MRM), which significantly reduce background noise and enhance sensitivity for polar molecules. |
| Selectivity & Specificity | High selectivity, especially with high-resolution mass spectrometry. Provides characteristic fragmentation patterns for confident identification. | Excellent selectivity and specificity, particularly with tandem mass spectrometry (LC-MS/MS), which allows for the isolation and fragmentation of a specific precursor ion.[1] | Both techniques offer high confidence in identification through mass analysis. The added dimension of fragmentation in MS/MS provides an extra layer of specificity, crucial for complex matrices. |
| Matrix Effects | Generally less susceptible to matrix effects compared to LC-MS, as many matrix components are not volatile enough to interfere.[11] | Highly susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, impacting accuracy and reproducibility.[8][13] | The ionization process in LC-MS (especially ESI) is more sensitive to the presence of other ions in the sample. Effective sample cleanup and the use of internal standards are critical to mitigate these effects.[13][14] |
| Chromatographic Resolution | Typically provides higher chromatographic resolution, leading to sharper peaks and better separation of closely related compounds, such as isomers. For phthalates, GC-MS offers better chromatographic resolution than LC-MS.[15] | Resolution can be a challenge for complex mixtures, though advancements in ultra-high-performance liquid chromatography (UHPLC) have significantly improved separation efficiency.[5] | The long, narrow columns and the nature of gas-phase diffusion in GC lead to very efficient separations. While UHPLC has narrowed the gap, GC often maintains an edge in resolving power for amenable compounds. |
Quantitative Performance Data for Selected EDCs
The following table presents a summary of reported limits of detection (LODs) and limits of quantification (LOQs) for representative EDCs, illustrating the performance capabilities of each technique. It is important to note that these values are highly dependent on the specific instrumentation, method, and matrix.
| Endocrine Disruptor | Technique | Matrix | LOD | LOQ | Reference |
| Bisphenol A (BPA) | GC-MS | Dairy Products | - | 6-40 ng/kg | [11] |
| Phthalate Esters (various) | GC-MS | Pear | 0.03-0.10 µg/L | 0.034-0.34 µg/L | [16] |
| Parabens & Bisphenols | GC-MS/MS | Human Feces | 1-10 ng/g | 3-25 ng/g | [17] |
| Multiple EDCs | LC-MS/MS | Water | - | 1.0 ng/L | [8] |
| Hormones & Bisphenols | LC-MS/MS | Surface Water | - | sub-ng/L levels | [18] |
Experimental Workflows: A Practical Perspective
To provide a tangible understanding of the analytical process, we present detailed, step-by-step methodologies for the analysis of a representative EDC, Bisphenol A (BPA), in a water matrix using both GC-MS and LC-MS.
GC-MS Analysis of Bisphenol A in Water with Derivatization
This workflow is based on established principles for the analysis of phenolic compounds by GC-MS, which necessitates a derivatization step to improve volatility.
Experimental Protocol:
-
Sample Collection and Preservation: Collect a 1 L water sample in a pre-cleaned amber glass bottle. Preserve the sample by adjusting the pH to <2 with sulfuric acid to prevent microbial degradation. Store at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methyl tert-butyl ether (MTBE), followed by 5 mL of methanol, and finally 5 mL of reagent water through the cartridge.[8]
-
Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 15 mL/min.[8]
-
Wash the cartridge with 5 mL of reagent water to remove interfering polar compounds.
-
Dry the cartridge thoroughly under a stream of nitrogen for at least 60 minutes to remove all residual water.[8]
-
Elute the trapped analytes with 5 mL of a 10:90 (v/v) methanol/MTBE solution, followed by 5 mL of methanol into a collection tube.[8]
-
-
Solvent Evaporation and Reconstitution: Concentrate the eluate to approximately 750 µL under a gentle stream of nitrogen.[8]
-
Derivatization:
-
Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the concentrated extract.
-
Add 50 µL of a catalyst, such as pyridine.
-
Vortex the mixture and heat at 70°C for 30 minutes to facilitate the reaction, which replaces the active hydrogens on the hydroxyl groups of BPA with trimethylsilyl (TMS) groups, making the molecule more volatile.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized extract into the GC-MS system.
-
GC Conditions: Use a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program starting at 70°C, ramping up to 285°C.[11]
-
MS Conditions: Operate the mass spectrometer in the electron impact (EI) ionization mode and monitor for characteristic ions of the derivatized BPA.[11]
-
Causality in the Workflow: The acidification step is crucial to ensure the stability of the analyte. The SPE procedure is a critical clean-up and concentration step, allowing for the detection of trace levels of BPA. The derivatization step is the cornerstone of this GC-MS method for polar analytes, as it directly addresses the requirement of volatility for gas-phase separation.
LC-MS/MS Analysis of Bisphenol A in Water
This workflow leverages the ability of LC-MS to analyze polar compounds directly, thus avoiding the need for derivatization.
Experimental Protocol:
-
Sample Collection and Preservation: As with the GC-MS method, collect a 1 L water sample in a pre-cleaned amber glass bottle and store at 4°C. Preservation with a biocide like sodium azide may be considered if pH adjustment is not compatible with the LC method.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg, 3 cc) with 6 mL of methanol, followed by 6 mL of MS-grade water.[9]
-
Load the water sample at a flow rate of approximately 1 mL/min.[9]
-
Wash the cartridge with 6 mL of MS-grade water to remove interferences.[9]
-
Dry the cartridge under vacuum for 20 minutes.[9]
-
Elute the analytes with 6 mL of methanol.[9]
-
-
Solvent Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10 µL) of the reconstituted extract into the LC-MS/MS system.
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Conditions: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Monitor for the deprotonated molecule [M-H]⁻ of BPA as the precursor ion and its specific product ions for quantification and confirmation.
-
Causality in the Workflow: The SPE step remains vital for sample cleanup and concentration, which is particularly important in LC-MS to minimize matrix effects.[12] The "evaporate to dryness and reconstitute" step is critical to ensure the final sample solvent is compatible with the initial LC mobile phase conditions, leading to good peak shape and reproducibility. The use of tandem MS (MS/MS) provides the high selectivity and sensitivity needed to detect pg/L to ng/L concentrations of EDCs in complex environmental samples.[1][9]
Trustworthiness and Self-Validating Systems
For both GC-MS and LC-MS, the trustworthiness of the data is paramount. A self-validating system is achieved through a combination of rigorous quality control measures:
-
Method Blanks: Analyzing a sample of the matrix without the analyte to ensure no contamination is introduced during the sample preparation process.
-
Spiked Samples: Fortifying a blank matrix with a known concentration of the target analytes to assess the accuracy and recovery of the method.[11] Recoveries for EDCs in spiked samples typically range from 80 to 108%.[11]
-
Internal Standards: Adding a known amount of a structurally similar, isotopically labeled version of the analyte to every sample before extraction. This compensates for any analyte loss during sample preparation and for variations in instrument response, including matrix effects in LC-MS.[14]
-
Calibration Curves: A series of standards of known concentrations are analyzed to establish a linear relationship between concentration and instrument response, which is then used to quantify the analyte in unknown samples.[17]
Conclusion: A Complementary Partnership
Neither GC-MS nor LC-MS is universally superior for the analysis of all endocrine disruptors. Instead, they should be viewed as complementary techniques, each with its own set of strengths that can be leveraged for comprehensive EDC analysis.[6][19]
-
GC-MS remains a powerful and robust technique for volatile and semi-volatile EDCs, such as certain pesticides and phthalates, often providing excellent chromatographic resolution.[3][15] Its reliability and the extensive libraries of mass spectra available make it an invaluable tool for targeted analysis.
-
LC-MS/MS has emerged as the technique of choice for a growing number of EDC analyses due to its broad applicability to polar, non-volatile, and thermally labile compounds without the need for derivatization.[5][8][9] Its exceptional sensitivity and selectivity make it ideal for detecting the ultra-trace levels of EDCs that are of regulatory concern.[1][18]
The ultimate decision between GC-MS and LC-MS will be driven by the specific chemical properties of the target endocrine disruptors, the complexity of the sample matrix, and the analytical performance requirements of the study. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate and robust analytical strategy for their critical work in safeguarding environmental and human health.
References
- Vertex AI Search. (2025, September 18). GC-MS vs.
- PubMed Central. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection.
- Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
- Aijiren. (2024, August 21). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
- SCIEX. Detecting endocrine-disrupting chemicals.
- JEOL USA Inc. GC/MS and LC/MS Analysis of Endocrine Disruptors.
- Restek.
- OAE Publishing Inc.
- ACS Publications.
- MDPI. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products.
- The Royal Society of Chemistry. (2023, May 16).
- LCGC International. (2025, January 20). Exploring the Environmental Footprint of MS/MS Techniques to Determine Endocrine-Disrupting Chemicals.
- Analytical Methods (RSC Publishing). (2019, February 6).
- PubMed Central. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- PubMed. (2023, December 18). A new analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry.
- PubMed.
- PubMed. Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals.
- MDPI.
- NIH. A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices utilising ultra-performance liquid chromatography coupled with high-resolution tandem quadrupole time-of-flight mass spectrometry.
- eurl-pesticides.eu. GC-MS or LC-MS(/MS) - Which Technique is More Essential?
- US EPA. (2025, June 16). Research on Endocrine Disruptors.
- NIH. Endocrine Disrupting Chemicals Research Program of the U.S. Environmental Protection Agency: Summary of a Peer-Review Report.
- RSC Publishing. (2016, March 4). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques.
- ResearchGate. (2025, May 31). Phthalates and Bisphenol-A Determination and Release from Different Beverage Plastic Containers by Dispersive Liquid-Liquid Microextraction and GC-IT/MS Analysis.
- ResearchGate. (2025, August 5). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals.
Sources
- 1. Detecting endocrine-disrupting chemicals [sciex.com]
- 2. Endocrine Disrupting Chemicals Research Program of the U.S. Environmental Protection Agency: Summary of a Peer-Review Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conquerscientific.com [conquerscientific.com]
- 5. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oaepublish.com [oaepublish.com]
- 10. GC/MS and LC/MS Analysis of Endocrine Disruptors | JEOL Resources [jeolusa.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. mdpi.com [mdpi.com]
- 17. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00602F [pubs.rsc.org]
- 19. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Effects of 4-Octylphenol and 4-Nonylphenol
This guide provides a comprehensive comparative analysis of 4-octylphenol (OP) and 4-nonylphenol (NP), two prominent alkylphenolic compounds recognized for their widespread environmental presence and significant biological activity. As degradation products of alkylphenol ethoxylates used in detergents, plastics, and various industrial applications, their persistence and bioaccumulation potential have made them a focus of toxicological and endocrinological research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, a comparison of their toxicological profiles supported by experimental data, and detailed protocols for their evaluation.
Our objective is to move beyond a simple listing of effects and delve into the causality behind their biological impacts, highlighting the subtle yet critical differences in their molecular interactions and downstream consequences. By understanding these distinctions, researchers can better design experiments, interpret data, and assess the environmental and health risks posed by these endocrine-disrupting chemicals (EDCs).
Physicochemical Properties: The Foundation of Bioactivity
The structure and physicochemical properties of OP and NP are fundamental to their environmental fate and biological interactions. Both are characterized by a phenol ring with a para-substituted alkyl chain. The primary difference lies in the length of this chain—an eight-carbon chain for octylphenol and a nine-carbon chain for nonylphenol. This seemingly minor structural variance has significant implications for their lipophilicity, a key determinant of bioaccumulation.
As shown in the table below, the longer alkyl chain of 4-nonylphenol results in a higher octanol-water partition coefficient (LogP), indicating greater lipophilicity.[3] This increased affinity for lipids enhances its potential to accumulate in the fatty tissues of organisms, leading to prolonged exposure and a greater likelihood of exerting biological effects.[4]
| Property | 4-Octylphenol (OP) | 4-Nonylphenol (NP) | Rationale & Implication |
| Molecular Formula | C₁₄H₂₂O | C₁₅H₂₄O | The additional methyl group in NP contributes to its increased molecular weight and lipophilicity. |
| Molecular Weight | 206.32 g/mol [5] | 220.35 g/mol [5] | Affects diffusion rates and molecular interactions. |
| LogP | ~5.3 - 5.6[3] | ~5.76[3] | Higher LogP indicates greater lipophilicity, leading to higher bioaccumulation potential in fatty tissues. |
| Water Solubility | Very low[3] | Very low[3] | Low water solubility contributes to their persistence in aquatic sediments and partitioning into organic matter. |
| Physical State | White to pale yellow solid[3] | Pale yellow viscous liquid[3] | Relevant for handling and preparation of experimental solutions. |
Comparative Analysis of Biological Effects
While both 4-OP and 4-NP are classified as xenoestrogens, their biological activities are not identical. They exhibit differences in potency, receptor interactions, and even engage distinct cellular pathways, leading to varied toxicological profiles.
Endocrine Disruption: A Tale of Two Xenoestrogens
The most well-documented effect of both OP and NP is their ability to interfere with the endocrine system.[4][6] They primarily act as agonists for the estrogen receptor (ER), mimicking the action of the natural hormone 17β-estradiol (E2) and triggering inappropriate estrogenic responses.[2][7]
Estrogenic Activity: Both compounds bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that alters the transcription of estrogen-responsive genes.[7] This can lead to a host of adverse effects, including reproductive abnormalities, feminization of aquatic organisms, and developmental issues.[8] The estrogenic potency generally correlates with the length of the alkyl chain, suggesting that 4-nonylphenol may have a slightly stronger estrogenic effect in some systems compared to 4-octylphenol.[3] However, 4-octylphenol is also a potent agent, capable of stimulating biological responses to a similar extent as estradiol, albeit at concentrations approximately 1000-fold greater.[7]
Anti-Androgenic Activity: Beyond their estrogenic effects, some alkylphenols exhibit anti-androgenic properties, meaning they can interfere with the function of male hormones like dihydrotestosterone (DHT). Studies have shown that 4-tert-octylphenol can act as an anti-androgen, reducing the activity of DHT.[4] The evidence for 4-nonylphenol's anti-androgenic activity is more varied, with some studies reporting effects while others do not, suggesting that this activity may be context- or isomer-dependent.[4]
Oxidative Stress and Mitochondrial Toxicity: Divergent Pathways
While both compounds induce oxidative stress by increasing the production of reactive oxygen species (ROS), recent studies reveal they achieve this through distinct molecular mechanisms, particularly concerning nitric oxide (NO) signaling.[2][8] This divergence is critical for understanding their cell-specific toxicity.
A study using HepG2 human liver cells demonstrated that at non-acute concentrations, 4-OP and 4-NP differentially modulate the expression of nitric oxide synthase (NOS) isoforms:[2]
-
4-Octylphenol was found to induce a ~1.5-fold increase in the protein expression of endothelial NOS (eNOS) , with negligible impact on inducible NOS (iNOS).[2]
-
4-Nonylphenol , conversely, caused a ~1.5-fold increase in iNOS protein expression, while having little effect on eNOS.[2]
This differential regulation has profound consequences. The over-activation of iNOS by 4-NP leads to a greater production of NO, which, combined with ROS, forms the highly damaging molecule peroxynitrite. This contributes to increased nitro-oxidative stress and more significant mitochondrial dysfunction.[2] Indeed, the same study found that 4-NP treatment impaired the activity of mitochondrial complex IV (cytochrome c oxidase) by approximately 20%, an effect not observed to the same extent with 4-OP.[2]
Reproductive, Developmental, and General Toxicity
The endocrine-disrupting and cytotoxic effects of OP and NP manifest as significant toxicity to reproductive and developmental processes.
-
Reproductive Toxicity : Both compounds are linked to adverse reproductive outcomes in wildlife and experimental animals.[8] For males, this includes impaired testosterone biosynthesis and decreased sperm quality.[9][10] In females, exposure can lead to reduced fertility and developmental issues.[8] Chronic low-dose exposure to 4-NP has been shown to decrease the weight of ovaries and uterus in female rats and affect testis and epididymis weight across generations.[11]
-
Developmental Neurotoxicity : Evidence suggests that both alkylphenols can act as neurotoxins, particularly during development.[12][13] Their lipophilic nature allows them to cross the blood-brain barrier, leading to potential accumulation in brain tissues and subsequent neuronal damage.[13]
-
General Systemic Toxicity : In aquatic species, both OP and NP induce a range of systemic toxic effects. A comparative study on the fish Clarias gariepinus showed that exposure to either chemical resulted in anemia, increased white blood cell counts, and elevated stress markers like cortisol.[14] Notably, in that study, 4-octylphenol was found to have a relatively greater effect than 4-nonylphenol on several hematological and biochemical parameters, indicating a higher general toxicity in that specific model.[14]
Summary of Comparative Biological Effects
| Biological Effect | 4-Octylphenol (OP) | 4-Nonylphenol (NP) | Key Distinction |
| Estrogenic Activity | Potent xenoestrogen, binds to ER.[7] | Potent xenoestrogen, binds to ER; potency may be slightly higher due to longer alkyl chain.[3][7] | Potency may vary slightly by model system, but both are strong ER agonists. |
| Anti-Androgenic Activity | Demonstrates anti-androgenic properties.[4] | Evidence is mixed; may be isomer- or model-dependent.[4] | OP has more consistently demonstrated anti-androgenic activity in cited studies. |
| NO Signaling | Increases eNOS expression.[2] | Increases iNOS expression.[2] | A clear mechanistic divergence leading to different stress profiles. |
| Mitochondrial Toxicity | Minor impact on mitochondrial respiration.[2] | Significantly impairs mitochondrial Complex IV activity (~20% reduction).[2] | NP is more detrimental to mitochondrial function due to the iNOS pathway. |
| General Toxicity (Fish) | Caused significant hematological and biochemical alterations.[14] | Caused similar alterations, but to a lesser degree on some parameters in the same study.[14] | OP showed greater general toxicity than NP in the C. gariepinus model. |
Experimental Protocols for Evaluation
To ensure scientific integrity, the evaluation of OP and NP requires robust and validated experimental systems. The following protocols provide step-by-step methodologies for key assays discussed in this guide.
Protocol 1: In Vivo Vitellogenin (VTG) Induction Assay in Fish
This assay is a gold standard for assessing exposure to estrogenic compounds in aquatic vertebrates. Vitellogenin is an egg-yolk precursor protein normally produced by females; its presence in male or juvenile fish is a definitive biomarker of estrogenic exposure.
Causality & Rationale: The choice of VTG as a biomarker is based on its direct regulation by the estrogen receptor. Activation of the ER in the liver by an estrogenic compound (like OP or NP) directly induces transcription of the VTG gene. This provides a quantifiable and highly specific physiological response to xenoestrogen exposure.
Methodology:
-
Acclimation: Acclimate juvenile or male fish (e.g., Zebrafish, Medaka, or Fathead Minnow) to laboratory conditions for at least two weeks. Maintain stable temperature, photoperiod, and water quality.
-
Exposure:
-
Prepare stock solutions of 4-OP and 4-NP in a suitable solvent (e.g., acetone). The final solvent concentration in the exposure tanks should be minimal (<0.01%) and consistent across all groups, including a solvent control.
-
Set up replicate tanks for each treatment group: negative control (water only), solvent control, positive control (17β-estradiol), and a range of OP and NP concentrations (e.g., 1-100 µg/L).
-
Expose fish for a defined period (e.g., 14-21 days) under a semi-static renewal regime (daily or every other day water changes with freshly prepared toxicant solutions).
-
-
Sample Collection:
-
At the end of the exposure period, euthanize fish using an approved method (e.g., tricaine methanesulfonate overdose).
-
Collect blood via caudal puncture into heparinized capillary tubes, or collect whole-body homogenates for smaller fish.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
VTG Quantification (ELISA):
-
Use a species-specific Vitellogenin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Coat a 96-well plate with a capture antibody specific to VTG.
-
Add diluted plasma samples or homogenates to the wells, alongside a standard curve of purified VTG.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Read the absorbance on a plate reader and calculate the VTG concentration in each sample by comparing it to the standard curve.
-
-
Data Analysis: Compare VTG levels in OP- and NP-exposed fish to the control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in VTG in exposed males or juveniles compared to controls confirms an estrogenic effect.
Protocol 2: Assessment of ROS Production and NOS Expression in Cell Culture
This protocol outlines an in vitro method to compare how 4-OP and 4-NP differentially induce oxidative stress and modulate NOS isoforms, based on the findings of Magnifico et al. (2018).[2]
Causality & Rationale: This protocol uses a human liver cell line (HepG2) as a relevant model for studying xenobiotic metabolism and toxicity. Measuring ROS directly confirms oxidative stress, while quantifying specific NOS isoforms (eNOS vs. iNOS) via Western Blot provides a mechanistic explanation for the source of nitro-oxidative stress, allowing for a direct comparison of the compounds' distinct pathways.
Methodology:
-
Cell Culture and Exposure:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells for 24 hours with non-acute concentrations of 4-OP and 4-NP (e.g., 1-10 µM), along with vehicle (solvent) and untreated controls.
-
-
ROS Measurement (DCFH-DA Assay):
-
After exposure, remove the treatment media and wash cells with PBS.
-
Incubate cells with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated within the cell and oxidized by ROS to the highly fluorescent DCF.
-
After incubation, measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
-
An increase in fluorescence relative to the control indicates increased intracellular ROS production.
-
-
Protein Extraction and Western Blot for NOS Isoforms:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for eNOS, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for eNOS and iNOS using densitometry software and normalize to the loading control. Compare the expression levels in OP- and NP-treated cells to the controls to determine the fold-change in protein expression.
Conclusion and Future Perspectives
This comparative guide demonstrates that while 4-octylphenol and 4-nonylphenol share a primary mechanism as estrogen receptor agonists, they are not biologically equivalent. Key differences in their physicochemical properties influence their bioaccumulation, and more importantly, they diverge in their engagement of cellular stress pathways. The finding that 4-NP preferentially upregulates iNOS, leading to greater mitochondrial toxicity, while 4-OP acts on eNOS, is a critical distinction for risk assessment.[2] Furthermore, comparative in vivo studies suggest that potency can be endpoint- and species-dependent, with OP showing greater general toxicity in some fish models.[14]
For researchers and drug development professionals, these distinctions underscore the importance of not treating all alkylphenols as a monolithic class. Future research should focus on:
-
Isomer-Specific Toxicity: Both OP and NP are complex mixtures of isomers; the biological activity of individual isomers needs further clarification.
-
Mixture Effects: Investigating the synergistic or antagonistic effects of co-exposure to OP, NP, and other environmental contaminants.
-
Low-Dose, Long-Term Effects: Elucidating the consequences of chronic exposure to environmentally relevant concentrations, particularly on sensitive developmental windows.
By appreciating the nuanced differences between these compounds, the scientific community can develop more accurate models for predicting their effects and formulate more effective strategies for mitigating their impact on environmental and human health.
References
-
Rupa Health. (n.d.). 4-Nonylphenol. Retrieved from [Link]
-
Stancova, V., Plhalova, L., Zivna, D., & Svobodova, Z. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. MDPI. Retrieved from [Link]
-
Regulations.gov. (n.d.). Nonylphenol, Nonylphenol ethoxylates and Octylphenol ethoxylates Evaluation Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-octyl phenol. Retrieved from [Link]
-
White, R., Jobling, S., Hoare, S. A., Sumpter, J. P., & Parker, M. G. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. Endocrinology, 135(1), 175–182. Retrieved from [Link]
-
Couderc, S., D'Amico, E., & Thisse, C. (2011). Developmental toxicity of the environmental pollutant 4-nonylphenol in zebrafish. Mechanisms of Development, 128(7-10), 415-428. Retrieved from [Link]
-
Gałązka, A., & Jankiewicz, U. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Microorganisms, 10(11), 2236. Retrieved from [Link]
-
Ciccarelli, C., Vergani, L., & Grancara, S. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(1), 4. Retrieved from [Link]
-
Gabriele, M., Pucci, A., & Göen, T. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Publisso. Retrieved from [Link]
-
MDPI. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Kloas, W., Schrag, B., & Levy, G. (2009). Effects of 4-tert-octylphenol on Xenopus tropicalis in a long term exposure. Aquatic Toxicology, 91(1), 1-8. Retrieved from [Link]
-
Vermont Department of Health. (2018). 4-Octylphenol (CAS 1806-26-4). Retrieved from [Link]
-
Magnifico, M. C., Xhani, M., & Arese, M. (2018). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity, 2018, 5925016. Retrieved from [Link]
-
Cha, S., Baek, J. W., & Ji, H. J. (2017). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction, 21(2), 121–130. Retrieved from [Link]
-
Ramesh, M., Shobana, C., & Saravanan, M. (2011). Toxicity studies of nonylphenol and octylphenol: Hormonal, hematological and biochemical effects in Clarias gariepinus. Journal of Applied Toxicology, 31(8), 752-761. Retrieved from [Link]
-
Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nonylphenol | Rupa Health [rupahealth.com]
- 9. 4-octyl phenol, 1806-26-4 [thegoodscentscompany.com]
- 10. health.state.mn.us [health.state.mn.us]
- 11. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developmental toxicity of the environmental pollutant 4-nonylphenol in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomer-Specific Quantification of Technical Nonylphenol Mixtures
For researchers, environmental scientists, and drug development professionals, the accurate quantification of environmental contaminants is paramount. Nonylphenols (NPs), a group of persistent organic pollutants, present a significant analytical challenge. They are not a single compound but a complex technical mixture of potentially hundreds of isomers, produced through the industrial alkylation of phenol with nonene mixtures.[1][2] This guide provides an in-depth comparison of analytical methodologies for the isomer-specific quantification of these mixtures, grounded in field-proven insights and experimental data.
The core challenge lies in the fact that the biological activity, particularly the endocrine-disrupting potential, of nonylphenol is not uniform across all its forms. Different isomers exhibit vastly different estrogenic activities, environmental fates, and toxicological profiles.[3][4] Consequently, analytical methods that report a single, aggregated value for "total nonylphenol" are insufficient for accurate risk assessment. An isomer-specific approach is critical to understanding the true environmental and health impact of NP contamination.[3][5]
The Analytical Hurdle: Deconvoluting a Complex Mixture
The industrial synthesis of technical nonylphenol (tNP) results in a highly complex mixture of C9-alkylphenols, primarily substituted at the para-position.[6] These isomers possess very similar physicochemical properties, including polarity and boiling points, which makes their chromatographic separation exceptionally difficult.[7] Key challenges include:
-
Vast Number of Isomers: Theoretically, over 200 constitutional isomers are possible, leading to significant co-elution with standard analytical techniques.[1][2]
-
Lack of Commercial Standards: Only a small fraction of these isomers are commercially available as individual standards, complicating peak identification and absolute quantification.[7]
-
Matrix Interference: Environmental and biological samples (water, soil, food, tissue) introduce complex matrices that can interfere with analysis and suppress instrument signals.
To overcome these hurdles, a combination of high-resolution separation techniques and sensitive, selective detection is required. This guide will compare the leading methodologies: High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the gold standard for complex mixture analysis, Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS).
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is a critical decision driven by the specific research question, required sensitivity, and available instrumentation. Below is a comparative overview of the most effective approaches.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the traditional workhorse for NP analysis. The key to isomer resolution in one-dimensional GC is maximizing the separation efficiency of the capillary column.
-
Causality of Experimental Choice: By employing long (e.g., >60 m, up to 100 m) capillary columns with a narrow internal diameter, we maximize the number of theoretical plates, which directly enhances the column's ability to separate compounds with small differences in volatility and structure.[6] However, even high-resolution columns can typically only resolve around 20-25 of the most abundant NP isomers.[6][8]
-
Derivatization is Essential: The polar hydroxyl group on the phenol ring leads to poor peak shape (tailing) and low volatility. A derivatization step, typically silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is crucial. This process replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, significantly improving chromatographic performance and thermal stability.[9]
-
Trustworthiness: For quantitative accuracy, an internal standard approach is non-negotiable. A deuterated analog, such as 4-n-nonylphenol-d4, should be spiked into samples prior to extraction to correct for variability in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative, particularly for analyzing NP and its more polar transformation products without the need for derivatization.
-
Causality of Experimental Choice: This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[10] It is well-suited for polar, non-volatile compounds. Detection by tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. By selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively quantify target analytes even in the presence of co-eluting matrix components.[11][12]
-
Limitations in Isomer Separation: While powerful for quantification, standard HPLC columns have limited efficacy in resolving the complex suite of NP isomers compared to high-resolution GC techniques. The primary utility of LC-MS/MS lies in its high sensitivity and its ability to analyze NP ethoxylates and other metabolites that are not amenable to GC.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS)
For the most challenging separation problems, GCxGC provides a leap in resolving power that is unmatched by any other technique.
-
Causality of Experimental Choice: GCxGC utilizes two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps small, sequential fractions of eluent from the first-dimension (1D) column and rapidly re-injects them onto the much shorter second-dimension (2D) column. This creates an "orthogonal" separation, where compounds unresolved in the first dimension (based on boiling point) can be separated in the second dimension (based on polarity). This technique has been shown to resolve over 100 individual NP isomer peaks from a technical mixture.[8][10]
-
The Power of TOF-MS: The extremely fast separation in the second dimension (peaks are often <100 ms wide) requires a detector with a very high acquisition speed. Time-of-Flight Mass Spectrometry (TOF-MS) is ideally suited for this, as it can acquire hundreds of full mass spectra per second, ensuring accurate peak characterization without spectral skew.
-
Trustworthiness and Data Interpretation: The structured nature of GCxGC chromatograms (chemically similar compounds elute in ordered patterns) aids in the tentative identification of unknown isomers based on their position in the 2D plot, even without authentic standards.
The following diagram illustrates the fundamental advantage of GCxGC over traditional 1D GC.
Caption: Comparison of 1D GC vs. GCxGC separation power for complex mixtures.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each technique, providing a basis for selecting the most appropriate method for your research needs.
| Feature | HRGC-MS | LC-MS/MS | GCxGC-TOF-MS |
| Isomer Resolution | Moderate (~20-25 peaks)[6] | Low to Moderate | Very High (>100 peaks)[8] |
| Sensitivity (LOD) | Low ng/L to µg/L | High pg/L to low ng/L | Low to mid ng/L |
| Selectivity | Good (based on m/z) | Excellent (based on MRM)[11] | Excellent (chromatographic + m/z) |
| Derivatization Req. | Yes (typically silylation)[9] | No | Yes (typically silylation) |
| Sample Throughput | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Very High |
| Data Complexity | Low | Low | High |
| Primary Application | Routine monitoring, QC | High-sensitivity targeted analysis | In-depth characterization, research |
Experimental Protocol: Isomer-Specific Quantification by GCxGC-TOF-MS
This protocol provides a self-validating system for the detailed analysis of nonylphenol isomers in a water matrix. The inclusion of procedural blanks and internal standards is critical for ensuring data trustworthiness.
Workflow Overview
Caption: End-to-end workflow for NP isomer analysis by GCxGC-TOF-MS.
Step-by-Step Methodology
-
Sample Preparation (Aqueous Matrix)
-
Collect 1 L of water sample in a pre-cleaned amber glass bottle.
-
Spike the sample with an internal standard (IS) solution (e.g., 100 ng of 4-n-nonylphenol-d4) to achieve a final concentration of 100 ng/L.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., 500 mg, C18) with sequential washes of ethyl acetate, methanol, and ultrapure water.
-
Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the trapped analytes with 10 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 100 µL under nitrogen.
-
Trustworthiness Check: Prepare a procedural blank by processing 1 L of ultrapure water alongside the samples to monitor for background contamination.[8]
-
-
Derivatization
-
GCxGC-TOF-MS Instrumental Parameters
-
1D Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms type phase).
-
2D Column: 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., 50% phenyl-polysiloxane phase).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 310°C at 3°C/min, hold 5 min.
-
Modulation Period: 6 seconds.
-
TOF-MS: Mass range 45-550 m/z, acquisition rate 100 spectra/sec.
-
-
Data Analysis and Quantification
-
Process the raw data using specialized GCxGC software to detect and integrate peaks in the 2D chromatogram.
-
Identify the internal standard (IS) peak and the target NP isomer peaks.
-
Generate a calibration curve using a technical NP standard mixture of known concentrations.
-
Quantify individual or groups of isomers by comparing their peak area response relative to the IS against the calibration curve. This relative quantification approach is necessary due to the lack of individual standards for most isomers.
-
Conclusion and Future Perspectives
The accurate risk assessment of nonylphenol exposure is intrinsically linked to our ability to perform isomer-specific quantification. While traditional GC-MS provides a robust screening tool, it lacks the resolving power to fully characterize the complex tNP mixture. LC-MS/MS is a highly sensitive method for targeted analysis but also falls short in comprehensive isomer separation.
For researchers aiming to elucidate the environmental fate, transport, and toxicology of nonylphenols, GCxGC-TOF-MS represents the most powerful tool available . Its unparalleled resolving power allows for a detailed investigation of isomer patterns that is simply not possible with other techniques.[8][10] As regulations become more stringent and the demand for more precise toxicological data grows, the adoption of such advanced, isomer-specific methodologies will become increasingly critical. Future research should focus on the synthesis of more individual NP isomer standards and the development of certified reference materials to move from relative to absolute quantification, further strengthening the foundation of our environmental and health risk assessments.
References
-
Isomer-specific analysis of two technical nonylphenol mixtures from ( a... - ResearchGate . Source: ResearchGate. [Link]
-
Isomer-specific analysis of nonylphenol and their transformation products in environment: A review - PubMed . Source: PubMed. [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS . Source: American Chemical Society. [Link]
-
Nonylphenol - Wikipedia . Source: Wikipedia. [Link]
-
High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS . Source: Shimadzu. [Link]
-
Full article: Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry - Taylor & Francis . Source: Taylor & Francis Online. [Link]
-
An Isomer-Specific Approach to Endocrine-Disrupting Nonylphenol in Infant Food - PubMed . Source: PubMed. [Link]
-
Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry | Request PDF - ResearchGate . Source: ResearchGate. [Link]
-
Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - DSpace@EWHA . Source: DSpace@EWHA. [Link]
-
Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS - Agilent . Source: Agilent Technologies. [Link]
-
Nonylphenol Isomers Differ in Estrogenic Activity | Request PDF - ResearchGate . Source: ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Isomer-specific analysis of nonylphenol and their transformation products in environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Isomer-Specific Approach to Endocrine-Disrupting Nonylphenol in Infant Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sepscience.com [sepscience.com]
- 12. agilent.com [agilent.com]
A Comparative Analysis of the Environmental Persistence of Alkylphenols: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the environmental persistence of key alkylphenols, focusing on nonylphenol (NP) and octylphenol (OP). Designed for researchers, scientists, and drug development professionals, this document delves into the structural characteristics that govern their recalcitrance, outlines methodologies for assessing their persistence, and presents comparative experimental data to inform environmental risk assessment and the development of safer alternatives.
Introduction: The Environmental Significance of Alkylphenols
Alkylphenols are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates (APEs), which are non-ionic surfactants found in a vast array of industrial, agricultural, and consumer products.[1][2] The environmental concern surrounding alkylphenols stems from their widespread presence, potential for bioaccumulation, and endocrine-disrupting properties.[1][2] Their persistence in various environmental compartments—water, soil, and sediment—is a critical factor in determining their overall environmental risk. This guide will focus on the two most prevalent and studied alkylphenols: 4-nonylphenol (4-NP) and 4-tert-octylphenol (4-t-OP).
The degradation of APEs in wastewater treatment plants and the environment often leads to the formation of more persistent and toxic alkylphenol metabolites.[1][2] Understanding the factors that influence their persistence is paramount for predicting their environmental fate and mitigating their adverse effects.
The Role of Molecular Structure in Environmental Persistence
The environmental persistence of alkylphenols is intrinsically linked to their molecular structure, particularly the nature of the alkyl chain. The length and degree of branching of this chain significantly impact the susceptibility of the molecule to microbial degradation.
Alkyl Chain Length
Generally, for a homologous series of linear alkylphenols, an increase in the length of the alkyl chain leads to greater persistence.[3] This is attributed to increased hydrophobicity and reduced bioavailability to microorganisms. Longer alkyl chains are less water-soluble and tend to partition more readily into sediment and organic matter, shielding them from microbial attack.[1]
Alkyl Chain Branching
The degree of branching in the alkyl chain is a critical determinant of biodegradability. Branched alkylphenols, such as the technical mixtures of nonylphenol which are predominantly branched, are significantly more resistant to biodegradation than their linear counterparts.[4][5] This increased persistence is due to steric hindrance, where the branched structure impedes the enzymatic action of microorganisms responsible for breaking down the alkyl chain.[5] Specifically, tertiary and quaternary carbon atoms within the chain are particularly resistant to microbial oxidation.[5]
dot
Caption: Influence of alkyl chain structure on microbial degradation.
Comparative Analysis of Environmental Persistence
This section provides a comparative overview of the persistence of nonylphenol and octylphenol in various environmental matrices, supported by experimental data.
Biodegradation in Soil and Sediment
Soil and sediment are significant sinks for alkylphenols due to their hydrophobic nature. The persistence in these compartments is highly variable and depends on factors such as soil type, organic matter content, microbial activity, and the presence of oxygen.
Table 1: Comparative Biodegradation Half-lives of Nonylphenol in Soil
| Alkylphenol | Soil Type | Half-life (days) | Conditions | Reference |
| 4-Nonylphenol | Agricultural Soil | 4 | Aerobic, no sludge | [6] |
| 4-Nonylphenol | Agricultural Soil with Sludge | 16 | Aerobic | [6] |
| 4-Nonylphenol | Homogenized Soil-Sludge Mixture | < 38 | Aerobic | [7] |
| 4-Nonylphenol | Non-homogenized Soil-Sludge Mixture | > 90 | Aerobic with anaerobic centers | [7] |
As shown in Table 1, the presence of sewage sludge can significantly increase the half-life of nonylphenol in soil.[6] Furthermore, the physical form of the contamination plays a crucial role; non-homogenized sludge can create anaerobic zones where degradation is much slower.[7]
Biodegradability in Aqueous Environments
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the ready biodegradability of chemicals. The OECD 301 series of tests are stringent assessments of a chemical's potential to rapidly and completely biodegrade in an aerobic aqueous environment.
Table 2: Comparative Ready Biodegradability Data (OECD 301)
| Alkylphenol | OECD Test | % Biodegradation (28 days) | Classification | Reference |
| 4-Nonylphenol | 301F | ~62% | Not readily biodegradable | [4] |
| 4-tert-Octylphenol Metabolites (OPEC1 & OPEC2) | 301B | >60% | Readily biodegradable | [4] |
The data in Table 2 indicates that 4-nonylphenol does not meet the criteria for ready biodegradability under the stringent conditions of the OECD 301F test.[4] In contrast, the carboxylated metabolites of 4-tert-octylphenol (OPEC1 and OPEC2) are readily biodegradable.[4] This highlights that while the parent alkylphenols can be persistent, some of their degradation products may be less so.
Photodegradation in Aquatic Environments
Photodegradation, the breakdown of molecules by light, can be a significant removal pathway for alkylphenols in sunlit surface waters. The rate of photodegradation is influenced by factors such as water clarity, pH, and the presence of photosensitizing agents like iron ions.
Table 3: Comparative Photodegradation Data
| Alkylphenol | Light Source/Conditions | Degradation | Reference |
| 4-Nonylphenol | UV, Fe2+, H2O2 | Maximal degradation at pH 2.5 | [7] |
| 4-tert-Octylphenol | UV (365 nm), Fe(III) | Complete degradation in 45 minutes | [8] |
Direct comparison of photodegradation rates between studies is challenging due to varying experimental conditions. However, both nonylphenol and octylphenol are susceptible to photodegradation, particularly in the presence of catalysts like iron ions which promote the formation of highly reactive hydroxyl radicals.[7][8]
Experimental Protocols for Assessing Environmental Persistence
To ensure the generation of reliable and comparable data, standardized protocols are essential. This section outlines the methodologies for key experiments used to assess the environmental persistence of alkylphenols.
Protocol for Determining Aerobic Biodegradation in Soil (Adapted from OECD 307)
This protocol provides a framework for assessing the rate of aerobic transformation of alkylphenols in soil.
Objective: To determine the rate of aerobic biodegradation of an alkylphenol in soil and identify major transformation products.
Materials:
-
Test alkylphenol (preferably 14C-labeled for accurate mass balance)
-
Well-characterized agricultural soil
-
Incubation flasks
-
Trapping solutions for CO2 (e.g., potassium hydroxide) and volatile organics (e.g., ethylene glycol)
-
Analytical instrumentation (e.g., Liquid Scintillation Counter, HPLC, GC-MS)
Procedure:
-
Soil Preparation: Sieve fresh soil to <2 mm and adjust the moisture content to 40-60% of the maximum water holding capacity.
-
Application of Test Substance: Apply the alkylphenol to the soil at a concentration relevant to environmental exposure. For 14C-labeled compounds, a typical application rate is in the low mg/kg range.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). The flasks are continuously purged with CO2-free, humidified air.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 120 days), sacrifice replicate flasks for analysis.
-
Analysis:
-
Analyze the trapping solutions to quantify the amount of 14CO2 and volatile organic 14C produced.
-
Extract the soil samples with an appropriate solvent (e.g., acetone/hexane mixture) to determine the concentration of the parent alkylphenol and its transformation products using HPLC or GC-MS.
-
Determine the amount of non-extractable (bound) residues by combusting the extracted soil.
-
-
Data Analysis: Calculate the half-life (DT50) of the parent alkylphenol and the formation and decline of major transformation products.
dot
Caption: Workflow for OECD 307 Soil Biodegradation Study.
Protocol for Aqueous Photodegradation Study
This protocol outlines a general procedure for determining the rate of photodegradation of alkylphenols in water.
Objective: To determine the photodegradation rate of an alkylphenol in an aqueous solution under controlled light conditions.
Materials:
-
Test alkylphenol
-
High-purity water (e.g., Milli-Q)
-
Quartz tubes or photoreactor
-
Light source with a defined spectrum (e.g., xenon arc lamp with filters to simulate sunlight)
-
Chemical actinometer to measure light intensity (e.g., p-nitroanisole/pyridine)
-
Analytical instrumentation (e.g., HPLC-UV/Vis or LC-MS/MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of the test alkylphenol in a water-miscible solvent (e.g., acetonitrile) and spike it into high-purity water to achieve the desired test concentration.
-
Irradiation: Fill quartz tubes with the test solution and place them in a photoreactor. Irradiate the samples with the light source at a constant temperature. Include dark controls to account for any abiotic degradation not due to light.
-
Sampling: At selected time intervals, remove replicate tubes for analysis.
-
Analysis: Determine the concentration of the alkylphenol in each sample using a suitable analytical method like HPLC-UV/Vis or LC-MS/MS.
-
Data Analysis: Plot the concentration of the alkylphenol versus time to determine the photodegradation kinetics and calculate the half-life. The quantum yield can be calculated if the light intensity is measured with a chemical actinometer.
Analytical Methodologies for Alkylphenol Analysis
Accurate quantification of alkylphenols in environmental matrices is crucial for persistence studies. The choice of analytical method depends on the sample matrix and the required sensitivity.
Sample Preparation
-
Water: Solid-phase extraction (SPE) is commonly used to pre-concentrate alkylphenols from water samples.
-
Soil and Sediment: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., acetone/hexane) is typically employed.[9]
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or mass spectrometric detection (LC-MS or LC-MS/MS), HPLC is a powerful technique for the separation and quantification of alkylphenols.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, often requiring derivatization of the phenolic hydroxyl group to improve volatility and chromatographic performance.[11] Two-dimensional GC (GCxGC-TOF-MS) can provide enhanced separation of complex isomer mixtures.
Conclusion and Future Perspectives
The environmental persistence of alkylphenols is a complex issue governed by a combination of their chemical structure and environmental conditions. This guide has highlighted that branched alkylphenols, such as technical nonylphenol, are significantly more persistent than their linear counterparts and some of their degradation products. While photodegradation can contribute to their removal from aquatic environments, their tendency to partition into soil and sediment can lead to long-term contamination.
For researchers and professionals in drug development and chemical manufacturing, understanding these structure-persistence relationships is critical for designing safer and more environmentally friendly alternatives. Future research should focus on:
-
Generating more directly comparative persistence data for a wider range of alkylphenols under standardized conditions.
-
Further elucidating the specific enzymatic pathways involved in the degradation of branched alkylphenols to identify potential strategies for enhancing their biodegradation.
-
Developing and validating robust quantitative structure-activity relationship (QSAR) models to predict the environmental persistence of new chemical entities.
By integrating the principles and methodologies outlined in this guide, the scientific community can work towards a more comprehensive understanding of the environmental fate of alkylphenols and promote the development of sustainable chemical technologies.
References
-
Biotransformation of Nonylphenol Surfactants in Soils Amended with Contaminated Sewage Sludges. ResearchGate. Available at: [Link]
-
Degradation of 4-nonylphenol in homogeneous and nonhomogeneous mixtures of soil and sewage sludge. PubMed. Available at: [Link]
-
Measuring the biodegradability of nonylphenol ether carboxylates, octylphenol ether carboxylates, and nonylphenol. PubMed. Available at: [Link]
-
Why And How are Unbranched chains of hydrocarbons easily biodegraded? Chemistry Stack Exchange. Available at: [Link]
-
Comparative Kinetics Study of the Evolution of Freshwater Aquatic Toxicity and Biodegradability of Linear and Branched Alkylbenzene Sulfonates. PubMed. Available at: [Link]
-
Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III). SpringerLink. Available at: [Link]
-
EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
[Photodegradation of nonylphenol in water]. PubMed. Available at: [Link]
-
Prioritisation of Alkylphenols for Environmental Risk Assessment. GOV.UK. Available at: [Link]
-
Quantitative Determination of Octylphenol, Nonylphenol, Alkylphenol Ethoxylates and Alcohol Ethoxylates by Pressurized Liquid Extraction and Liquid Chromatography-Mass Spectrometry in Soils Treated With Sewage Sludges. PubMed. Available at: [Link]
-
Combined study of source, environmental monitoring and fate of branched alkylphenols: The chain length matters. PubMed. Available at: [Link]
-
Full article: Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
-
Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. PubMed. Available at: [Link]
-
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. ResearchGate. Available at: [Link]
- OECD Guideline for the Testing of Chemicals, No. 307, ” Aerobic and Anaerobic Transformation in Soil”; adopted April 24, 2002. OECD.
-
Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Available at: [Link]
Sources
- 1. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 4. Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [Photodegradation of nonylphenol in water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship approaches and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-(7-Methyloctyl)phenol
[1][2][3][4][5][6][7]
Executive Summary & Core Directive
4-(7-Methyloctyl)phenol (CAS: 24518-48-7), often referred to as p-isononylphenol, is a potent alkylphenol used in chemical synthesis.[1][2][3][4] It is classified as a Corrosive (Category 1B) , a Reproductive Toxicant (Category 1B) , and a Severe Marine Pollutant .[1]
Operational Directive: Under no circumstances shall this compound be discharged into municipal wastewater systems, sinks, or general trash. All disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste, prioritizing incineration or fuel blending at approved treatment, storage, and disposal facilities (TSDF).[1]
Chemical Identity & Hazard Profile
Understanding the physicochemical properties is the first step in safe waste stream management.
| Property | Data | Operational Implication |
| CAS Number | 24518-48-7 | Use for waste manifesting and inventory tracking.[1][2][3][4][5] |
| Physical State | Viscous Liquid / Low-Melting Solid | May require heating for transfer; high viscosity complicates spill cleanup.[1][2][3][4][5] |
| Flash Point | ~167.8°C (Closed Cup) | Combustible but not Flammable.[3][4][5] Class IIIB liquid.[2][3][6] |
| Corrosivity | Skin Corr.[3][4][5][7][8] 1B | Mandatory: Use chemically resistant gloves (Nitrile/Neoprene) and eye protection.[3][5] |
| Toxicity | Repro.[3][4][5][7][8][9] 1B, Aquatic Acute/Chronic 1 | Zero-tolerance for environmental release.[1][2][3][4][5] |
| Waste Code | Non-Listed (Check D002) | Likely regulated by characteristic (Corrosivity) if pH < 2 or > 12.[3][4][5]5. |
Waste Segregation & Containerization Protocol
A. Container Selection
-
Primary Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3]
-
Closure: Screw-top caps with Teflon (PTFE) liners to prevent seal degradation.[1][2][3]
-
Prohibited: Do not use metal containers (aluminum/steel) due to potential corrosion risks if the phenol is in a basic solution or contains moisture.
B. Segregation Logic
Chemical incompatibility can lead to exothermic reactions or toxic gas evolution.[2][3]
-
Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases, and Acid Chlorides.[1]
-
Storage: Store in a secondary containment tray designated for "Corrosives" or "Toxic Organics."
C. Labeling Requirements
Every waste container must be labeled before the first drop of waste is added.[3]
-
Signal Word: DANGER
-
Hazard Statements: "Corrosive," "Toxic to Aquatic Life," "Reproductive Toxin."
-
Contents: "Waste 4-(7-Methyloctyl)phenol, [Solvent Name if dissolved]."
Step-by-Step Disposal Workflows
Scenario A: Pure Chemical / Stock Solution Disposal[1][3]
-
Assess State: If the substance has solidified, gently warm (water bath < 50°C) to liquefy if transfer is necessary, or dispose of the entire primary container.
-
Transfer: Pour into the designated HDPE hazardous waste drum.
-
Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., ethanol or acetone).[1][2][3]
-
Rinsate Disposal: Crucial: Add the rinsate to the same hazardous waste container. Do not pour rinsate down the drain.[3]
-
Defacement: Deface the original label and mark "EMPTY" before discarding the bottle in glass trash (if chemically clean) or solid hazardous waste (if residue remains).[3]
Scenario B: Contaminated Solids (Gloves, Wipes, Pipette Tips)[1][4][13][14]
-
Collection: Collect all solids in a wide-mouth HDPE jar or a double-lined hazardous waste bag (6-mil polyethylene).
-
Labeling: Tag as "Solid Debris Contaminated with Alkylphenols."
-
Sealing: Seal with a zip-tie or screw lid. Do not compress waste to avoid puncturing the liner.[3]
Visualized Workflows
Figure 1: Waste Segregation Logic Tree
This decision tree guides researchers in selecting the correct waste stream.[3]
Caption: Decision matrix for segregating alkylphenol waste streams into appropriate RCRA-compliant categories.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Sequential workflow for containing and cleaning up minor laboratory spills of 4-(7-Methyloctyl)phenol.
Regulatory & Compliance Notes
RCRA Classification
While 4-(7-Methyloctyl)phenol is not explicitly "U-Listed" (like Phenol, U188), it typically falls under the Characteristic Waste definition if the pH is corrosive (Code D002 ).[1][2][3] Furthermore, due to its aquatic toxicity, many state regulations (e.g., California Title 22) may classify it as a Toxic Waste regardless of pH.[1]
Environmental Fate
Alkylphenols are persistent endocrine disruptors.[2][3] Release into waterways can lead to bioaccumulation in aquatic organisms.[2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 338733, 4-(7-Methyloctyl)phenol.[1][2][3] PubChem.[2][3] [Link][1][2][3]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][2][3] EPA.gov.[2][3] [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] OSHA.gov.[2][3] [Link][1][2][3]
-
European Chemicals Agency (ECHA). Substance Information: 4-(7-methyloctyl)phenol.[1][2][3] ECHA.europa.eu.[2][3] [Link][1][2][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Nonylphenol, branched | C15H24O | CID 338733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
